(2-Fluoropyridin-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBSSWJRHPFEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663775 | |
| Record name | 1-(2-Fluoropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205744-16-7 | |
| Record name | 2-Fluoro-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205744-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Fluoropyridin-3-yl)methanamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (2-Fluoropyridin-3-yl)methanamine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly influence the molecule's physicochemical and pharmacological properties, making this compound a valuable building block for the development of novel therapeutics.
Core Chemical Properties
This compound is a versatile chemical intermediate. The free base and its more commonly handled hydrochloride salt exhibit distinct physical properties. The hydrochloride salt, in particular, is a white to off-white solid.[1]
Physicochemical Data
The key physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. It is important to note that some physical properties, such as the boiling point, have been reported for the hydrochloride salt.
| Property | This compound (Free Base) | This compound hydrochloride |
| CAS Number | 859164-64-0 (for hydrochloride)[2][3] | 859164-64-0[2][3] |
| Molecular Formula | C₆H₇FN₂[4] | C₆H₈ClFN₂[2] |
| Molecular Weight | 126.13 g/mol [4] | 162.59 g/mol [2] |
| Boiling Point | Not available | 225.6°C at 760 mmHg[5] |
| Flash Point | Not available | 90.2°C[5] |
| Refractive Index | Not available | 1.525[5] |
| Appearance | Not available | White to off-white solid[1] |
| Storage | Not available | Inert atmosphere, Room Temperature[2] |
Structural Information
The structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 2-position and an aminomethyl group at the 3-position. This specific substitution pattern is crucial for its chemical reactivity and potential biological activity.
Caption: Chemical structure of this compound.
Synthesis
The primary synthetic route to this compound involves the reduction of the corresponding nitrile, 2-fluoro-3-cyanopyridine. This precursor is a commercially available fluorinated nicotinonitrile building block used in the synthesis of various pharmaceutical ingredients.[6]
Experimental Protocol: Reduction of 2-Fluoro-3-cyanopyridine
While a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general and robust method for the reduction of nitriles to primary amines is the use of lithium aluminum hydride (LiAlH₄). The following is a representative experimental protocol based on standard laboratory procedures for LiAlH₄ reductions.
Materials:
-
2-Fluoro-3-cyanopyridine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Addition of Precursor: A solution of 2-fluoro-3-cyanopyridine in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the complete reduction of the nitrile.
-
Workup (Fieser Method): The reaction is cooled in an ice bath. To quench the excess LiAlH₄, water is added dropwise, followed by the slow addition of 15% aqueous NaOH, and then another portion of water. This procedure is highly exothermic and requires careful execution.
-
Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The ethereal solution is then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or by conversion to its hydrochloride salt followed by recrystallization.
Caption: Synthetic workflow for the preparation of this compound.
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with splitting patterns influenced by both the fluorine atom and the aminomethyl group. The aminomethyl protons would likely appear as a singlet or a broad singlet. The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the CH₂ group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibration typically appears in the 1000-1350 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern would likely involve the loss of the amino group (NH₂) or the aminomethyl group (CH₂NH₂), as well as fragmentation of the pyridine ring.
Applications in Drug Discovery and Medicinal Chemistry
Pyridine and its derivatives are fundamental scaffolds in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8][9] While specific biological activities for this compound have not been extensively reported, its structural motifs are present in compounds with a range of therapeutic applications.
Pyridinemethanamine derivatives have been investigated for their potential as agonists at serotonin 5-HT1A receptors, suggesting applications in the treatment of depression and anxiety.[10] Furthermore, the broader class of pyridine derivatives has shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12] Given its structure, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic value.[13]
Caption: Relationship between structure and potential applications.
Safety Information
The hydrochloride salt of this compound is harmful if swallowed, in contact with skin, or if inhaled.[14] It is essential to handle this compound with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, in a well-ventilated area. In case of contact, it is advised to wash the affected area with plenty of soap and water.[14] The toxicological properties of this compound have not been fully investigated.[14]
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional chemical safety guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
- 1. rsc.org [rsc.org]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. cphi-online.com [cphi-online.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Buy (6-Fluoropyridin-3-yl)methanamine | 205744-17-8 [smolecule.com]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
(2-Fluoropyridin-3-yl)methanamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can modulate the physicochemical properties of molecules, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, and its application as a key building block in the development of new pharmaceuticals.
Chemical and Physical Properties
This compound is a versatile chemical intermediate. The free base and its hydrochloride salt are the common forms of this compound.
| Property | This compound (Free Base) | This compound hydrochloride |
| CAS Number | 205744-16-7 (illustrative) | 859164-64-0[1] |
| Molecular Formula | C6H7FN2[2] | C6H8ClFN2 |
| Molecular Weight | 126.13 g/mol [2] | 162.59 g/mol |
| Boiling Point | 225.6°C at 760 mmHg[1] | Not available |
| Flash Point | 90.2°C[1] | Not available |
| Density | Not available | Not available |
| Refractive Index | 1.525[1] | Not available |
| Storage Conditions | Not available | Inert atmosphere, room temperature[3] |
Synthesis
A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding nitrile, 2-fluoronicotinonitrile (also known as 2-fluoropyridine-3-carbonitrile). This transformation is a common and reliable method for the preparation of primary amines.
Experimental Protocol: Reduction of 2-Fluoronicotinonitrile
Materials:
-
2-Fluoronicotinonitrile (CAS: 3939-13-7)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Raney Nickel with H2 gas, or Sodium borohydride with a cobalt(II) chloride catalyst)
-
Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF) for LiAlH4; Methanol or Ethanol for catalytic hydrogenation)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (for salt formation, if desired)
-
Standard laboratory glassware and safety equipment
Procedure (Illustrative using Catalytic Hydrogenation):
-
Preparation: In a hydrogenation vessel, dissolve 2-fluoronicotinonitrile in a suitable solvent such as methanol.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel to the solution under an inert atmosphere.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or column chromatography.
-
Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether). The resulting precipitate can be collected by filtration and dried.
Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluoropyridine moiety is known to enhance the biological activity and pharmacokinetic properties of drug candidates.[4]
One notable application is in the development of novel anti-mycobacterial agents. Research has shown that pyrazolo[1,5-a]pyrimidines containing a pyridin-2-ylmethylamine side chain exhibit potent inhibitory activity against Mycobacterium tuberculosis ATP synthase.[5] The strategic placement of a fluorine atom on the pyridine ring, as in this compound, can be explored to optimize the potency and drug-like properties of these inhibitors.
Visualizations
Synthetic Pathway of this compound
Caption: A diagram illustrating the synthesis of this compound.
Drug Discovery Workflow Utilizing this compound
Caption: A workflow for utilizing this compound in drug discovery.
References
- 1. molbase.com [molbase.com]
- 2. cphi-online.com [cphi-online.com]
- 3. 859164-64-0|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Profile of (2-Fluoropyridin-3-yl)methanamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Fluoropyridin-3-yl)methanamine. Aimed at researchers, scientists, and professionals in drug development, this document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.
Introduction
This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the fluoropyridine motif in bioactive molecules. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application and development. This guide presents predicted spectroscopic data to aid in the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on computational models and provide expected values for spectral analysis.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | H6 (Pyridine) |
| ~7.85 | t | 1H | H4 (Pyridine) |
| ~7.20 | m | 1H | H5 (Pyridine) |
| ~3.90 | s | 2H | CH₂ (Methylene) |
| ~1.60 | br s | 2H | NH₂ (Amine) |
| Solvent: CDCl₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~163 (d, J ≈ 240 Hz) | C2 (Pyridine, C-F) |
| ~148 (d, J ≈ 15 Hz) | C6 (Pyridine) |
| ~140 (d, J ≈ 5 Hz) | C4 (Pyridine) |
| ~122 (d, J ≈ 5 Hz) | C5 (Pyridine) |
| ~120 (d, J ≈ 30 Hz) | C3 (Pyridine) |
| ~38 | CH₂ (Methylene) |
| Solvent: CDCl₃ |
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (Amine) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1600 | Strong | C=C/C=N stretch (Pyridine ring) |
| ~1450 | Strong | C-F stretch |
| ~1250 | Strong | C-N stretch |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment |
| 126 | [M]⁺ (Molecular Ion) |
| 125 | [M-H]⁺ |
| 109 | [M-NH₃]⁺ |
| 96 | [M-CH₂NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a pulse angle of 30 degrees.
-
Set the acquisition time to at least 1-2 seconds.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, although none are present in the pyridine ring of this compound.
-
A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR to achieve adequate signal-to-noise.
-
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:
-
Sample Preparation: Place a small drop of neat this compound liquid directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
Mass Spectrometry
Electrospray Ionization (ESI) Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Operate the ESI source in positive ion mode.
-
Set the capillary voltage, nebulizing gas pressure, and drying gas temperature to optimal values for the instrument and analyte.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Fragmentation Analysis (MS/MS):
-
Select the molecular ion (m/z 126) as the precursor ion.
-
Apply collision-induced dissociation (CID) to induce fragmentation.
-
Acquire the product ion spectrum to observe the fragment ions.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Commercial Availability and Technical Profile of (2-Fluoropyridin-3-yl)methanamine: A Guide for Researchers
(2-Fluoropyridin-3-yl)methanamine , a fluorinated pyridine derivative, is a commercially available building block with significant potential in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its commercial availability, key chemical data, a detailed synthesis protocol for a closely related precursor, and a discussion of its potential applications for researchers, scientists, and drug development professionals.
Commercial Availability
This compound and its hydrochloride salt are available from several chemical suppliers. Researchers can source these compounds for laboratory and development purposes.
| Compound Name | CAS Number | Form | Known Suppliers |
| This compound | 205744-16-7 | Free Base | BLD Pharm, ChemScene |
| This compound hydrochloride | 859164-64-0 | Hydrochloride Salt | BLD Pharm |
Note: Availability may vary, and researchers are advised to consult supplier websites for current stock and purchasing information. Analytical data such as NMR, HPLC, and LC-MS are often available upon request from the suppliers.
Chemical and Physical Data
| Property | Value (for (6-Fluoropyridin-3-yl)methanamine) |
| Molecular Formula | C₆H₇FN₂ |
| Molecular Weight | 126.13 g/mol |
| Boiling Point | 201-203 °C at 760 mmHg |
| Density | 1.165 g/cm³ at 25 °C |
| Solubility | Soluble in water, ethanol, and various organic solvents |
Synthesis Protocol: Preparation of a Key Precursor, 2-Amino-3-fluoropyridine
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a patented method for the synthesis of its immediate precursor, 2-amino-3-fluoropyridine, provides a crucial first step. This is typically followed by a conversion of the amino group to a cyanomethyl group and subsequent reduction to the methanamine.
The synthesis of 2-amino-3-fluoropyridine can be achieved from 2,3-difluoro-5-chloropyridine, as detailed in patent CN105669539A.[1]
Step 1: Ammonification of 2,3-difluoro-5-chloropyridine
-
Reaction: 2,3-difluoro-5-chloropyridine is reacted with ammonia water in an autoclave.
-
Reagents and Conditions:
-
2,3-difluoro-5-chloropyridine (100 g, 0.669 mol)
-
Ammonia water (1.125 L, 8.025 mol)
-
The mixture is sealed in an autoclave and heated to 120°C for 24 hours.[1]
-
-
Work-up:
-
After the reaction, the mixture is cooled, resulting in the precipitation of a light yellow solid.[1]
-
The solid is collected by suction filtration and the filter cake is washed with water.[1]
-
The filtrate is extracted with ethyl acetate.[1]
-
The organic layers are combined, dried with anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.[1]
-
The resulting crude product is slurried with a small amount of petroleum ether and filtered to yield 2-amino-3-fluoro-5-chloropyridine.[1]
-
-
Yield: 85.94%[1]
Step 2: Reduction of 2-amino-3-fluoro-5-chloropyridine
-
Reaction: The chloro group of 2-amino-3-fluoro-5-chloropyridine is removed by catalytic hydrogenation.
-
Reagents and Conditions:
-
2-amino-3-fluoro-5-chloropyridine (50 g, 0.341 mol)
-
Methanol (600 ml)
-
Ammonia water (50 ml)
-
Palladium on carbon (Pd/C) (2.5 g, 23.5 mmol)
-
The reaction is carried out under a hydrogen atmosphere.[1]
-
-
Work-up:
-
Upon completion, the Pd/C catalyst is removed by suction filtration, and the filter cake is washed with methanol.[1]
-
The filtrate is concentrated under reduced pressure to give the crude product as a white solid.[1]
-
The crude product is dissolved in water and extracted with ethyl acetate.[1]
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[1]
-
The residue is triturated with a small amount of petroleum ether and filtered to give pure 2-amino-3-fluoropyridine.[1]
-
-
Yield: 89.73%[1]
Logical Flow of Synthesis
References
The Strategic Application of Fluorinated Aminomethylpyridines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This technical guide delves into the burgeoning field of fluorinated aminomethylpyridines, a class of compounds demonstrating significant potential across various therapeutic areas, particularly in the development of targeted kinase inhibitors. By leveraging the unique physicochemical properties imparted by fluorine, researchers can fine-tune molecular characteristics to enhance potency, selectivity, metabolic stability, and overall drug-like properties. This document provides an in-depth overview of the synthesis, key biological applications, and experimental evaluation of these promising compounds.
The Physicochemical Impact of Fluorination on Aminomethylpyridines
The introduction of fluorine atoms into the aminomethylpyridine scaffold profoundly alters its electronic and steric properties, leading to significant changes in its physicochemical profile. These modifications are critical for optimizing a compound's pharmacokinetic and pharmacodynamic behavior.
Modulation of Basicity (pKa) and Lipophilicity (logP)
Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly lower the basicity (pKa) of the pyridine nitrogen and the aminomethyl group. This modulation is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A lower pKa can reduce unwanted interactions with acidic organelles and improve cell permeability.
Simultaneously, fluorine substitution generally increases the lipophilicity (logP) of a molecule. This enhancement can improve membrane permeability and binding to hydrophobic pockets within target proteins. However, a careful balance must be maintained, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.
Table 1: Physicochemical and Biological Properties of Representative Fluorinated Aminopyridine Derivatives
| Compound | Fluorine Position | pKa (Pyridine N) | logP | Target Kinase | IC50 (nM) |
| Parent Aminopyridine | - | ~6.8 | ~0.5 | JNK1 | >1000 |
| 2-Fluoro-4-aminomethylpyridine | 2 | ~4.5 | ~0.9 | JNK1 | 150 |
| 3-Fluoro-4-aminomethylpyridine | 3 | ~3.0 | ~1.1 | JNK1 | 85 |
| 2,6-Difluoro-4-aminomethylpyridine | 2, 6 | ~1.5 | ~1.5 | JNK1 | 50 |
| Parent Aminopyridine | - | ~6.8 | ~0.5 | PI3Kδ | >5000 |
| 2-Trifluoromethyl-4-aminomethylpyridine | 2-CF3 | ~2.5 | ~1.8 | PI3Kδ | 25 |
Note: The values presented in this table are representative examples derived from literature on similar compounds and are intended to illustrate the trends associated with fluorination. Actual values will vary depending on the specific molecular structure.
Synthesis of Fluorinated Aminomethylpyridines
The synthesis of fluorinated aminomethylpyridines can be approached through several strategic routes, typically involving either the introduction of fluorine to a pre-formed aminomethylpyridine core or the construction of the pyridine ring from fluorinated precursors. Below is a representative experimental protocol for the synthesis of a fluorinated aminomethylpyridine derivative.
Experimental Protocol: Synthesis of (3-Fluoro-4-pyridinyl)methanamine
Step 1: Synthesis of 3-Fluoro-4-cyanopyridine
-
To a solution of 3-amino-4-cyanopyridine (1.0 eq) in a suitable solvent such as acetonitrile, add a fluorinating agent like Selectfluor® (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-fluoro-4-cyanopyridine.
Step 2: Reduction of the Nitrile to the Aminomethyl Group
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 3-fluoro-4-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (3-fluoro-4-pyridinyl)methanamine.
-
Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
Research Applications in Kinase Inhibition
A primary application of fluorinated aminomethylpyridines is in the development of protein kinase inhibitors for oncology and inflammatory diseases. The pyridine core can act as a hinge-binding motif, while the fluorinated substituents can enhance binding affinity and selectivity, and the aminomethyl group can be functionalized to interact with other regions of the ATP-binding pocket or solvent-exposed areas.
Inhibition of EGFR and PI3K/Akt/mTOR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[1][2][3][4][5][6] Fluorinated aminomethylpyridines have been investigated as inhibitors of key kinases within these pathways.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the aminomethyl group on a fluoropyridine ring
An In-Depth Technical Guide to the Reactivity of the Aminomethyl Group on a Fluoropyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The fluoropyridine moiety is a privileged scaffold in modern medicinal chemistry, with the inclusion of fluorine often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] When functionalized with an aminomethyl group, the resulting molecule presents a fascinating case of competing reactivity. This guide provides a detailed exploration of the synthesis and chemical behavior of aminomethyl-fluoropyridines, offering insights for their strategic application in drug design and development.
Synthesis of Aminomethyl-Fluoropyridine Scaffolds
The construction of aminomethyl-fluoropyridine cores can be approached through various synthetic strategies. A common method involves the preparation of an aminofluoropyridine intermediate, which is then elaborated.
Strategy 1: Multi-step Synthesis from 2-Aminopyridine
A prevalent route to 2-amino-5-fluoropyridine, a key precursor, starts from the readily available 2-aminopyridine. The synthesis involves a sequence of reactions, including protection of the amino group (acetylation), nitration, reduction of the nitro group, diazotization, and a Schiemann reaction to install the fluorine atom, followed by deprotection.[3][4][5] The aminomethyl group can then be introduced via conversion of the amino group to a nitrile followed by reduction, or other standard functional group interconversions.
Strategy 2: Palladium-Catalyzed Amination
A more convergent approach involves the late-stage introduction of the amino group. For instance, various primary and secondary amines can be coupled with 2-bromo-5-fluoropyridine using a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xphos) and a base (e.g., NaOtBu).[6] This method is versatile and allows for the direct installation of diverse amino functionalities.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and subsequent functionalization of aminomethyl-fluoropyridines.
Reactivity Profile: A Tale of Two Functional Groups
The reactivity of an aminomethyl-fluoropyridine is dictated by the electronic interplay between the electron-donating aminomethyl group and the electron-withdrawing fluorine atom and pyridine ring nitrogen. This creates two primary sites for chemical reactions: the exocyclic aminomethyl group and the aromatic ring itself.
Basicity and Reactivity of the Nitrogen Centers
The molecule contains two basic nitrogen atoms: the sp³-hybridized nitrogen of the aminomethyl group and the sp²-hybridized nitrogen of the pyridine ring.
-
Aminomethyl Group Basicity : This primary amine behaves as a typical alkylamine. Its basicity is primarily influenced by the inductive effect of the attached fluoropyridine ring.
-
Pyridine Ring Basicity : The basicity of the ring nitrogen is significantly influenced by the substituents. The aminomethyl group, being an electron-donating group through its +I (inductive) effect, increases the electron density on the pyridine ring, thereby increasing the basicity of the ring nitrogen compared to unsubstituted pyridine.[7][8][9]
This difference in basicity is crucial for regioselectivity in reactions such as protonation or alkylation under certain conditions.
| Compound | pKa (Conjugate Acid) | Reference |
| Pyridine | 5.2 | [7][10] |
| 2-Aminopyridine | 6.82 | [11] |
| 3-(Aminomethyl)pyridine | 8.34 | [12] |
| Aminomethyl-Fluoropyridine (Predicted) | ~8-9 | Predicted based on trends |
Table 1: pKa Values of Pyridine and Related Compounds. The electron-donating aminomethyl group is expected to increase the basicity of the pyridine nitrogen significantly.
Reactions at the Aminomethyl Group
The lone pair of the aminomethyl nitrogen makes it a potent nucleophile. Standard amine chemistries, such as N-acylation and N-alkylation, proceed readily at this position.
-
N-Acylation : Reaction with acylating agents like acid chlorides or anhydrides smoothly forms the corresponding amide. This reaction is often high-yielding and serves as a common step in building more complex molecules.[1][13]
-
N-Alkylation : The aminomethyl group can be alkylated using alkyl halides or via reductive amination, providing access to secondary and tertiary amines.
Electronic Effects Diagram
Caption: Competing electronic effects within the aminomethyl-fluoropyridine scaffold.
Reactions at the Fluoropyridine Ring: Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr), particularly with a good leaving group like fluorine at the 2- or 4-positions.[14]
The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The stability of this intermediate is key to the reaction's success.[14][15]
The Role of Substituents in SₙAr:
-
Activating Groups : Electron-withdrawing groups (EWGs) stabilize the anionic Meisenheimer complex, accelerating the reaction. The pyridine nitrogen itself acts as a powerful EWG.[14][15]
-
Deactivating Groups : Electron-donating groups (EDGs), like alkyl or amino groups, destabilize the intermediate and slow down the reaction.[16][17]
In an aminomethyl-fluoropyridine, the aminomethyl group acts as a deactivating EDG for SₙAr. However, this deactivating effect is often overcome by the strong activation provided by the ring nitrogen and the excellent leaving group ability of fluoride. Interestingly, studies on the SₙAr of other substituted pyridines have shown that EDGs like methyl or methoxy groups can sometimes have only a minor impact on reactivity, allowing the substitution to proceed in high yields under thermal conditions.[16][17]
Competing Reactivity Pathways Diagram
Caption: Dual reactivity of aminomethyl-fluoropyridines towards different classes of reagents.
Key Experimental Protocols
Protocol 1: Synthesis of 2-(N,N-Dimethylamino)-5-fluoropyridine via Pd-Catalyzed Amination[6]
This protocol is representative of the Buchwald-Hartwig amination approach to functionalize the pyridine ring.
-
Reagents & Setup : To an oven-dried reaction vial under an argon atmosphere, add 2-bromo-5-fluoropyridine (1.0 eq), Pd₂(dba)₃ (4 mol% Pd), Xphos (8 mol%), and NaOtBu (3.0 eq).
-
Solvent & Amine : Add anhydrous toluene, followed by the amine (e.g., dimethylamine, 1.5 eq).
-
Reaction : Seal the vial and stir the reaction mixture at 100 °C for 24 hours.
-
Work-up : Cool the mixture to room temperature and concentrate under vacuum.
-
Purification : Purify the crude residue by column chromatography on silica gel to yield the desired 2-amino-5-fluoropyridine derivative.
| Starting Material | Amine | Yield |
| 2-bromo-5-fluoropyridine | Piperidine | Not specified |
| 2-bromo-5-fluoropyridine | 4-Methylpiperazine | Not specified |
| 2-bromo-5-fluoropyridine | Dimethylamine | Not specified |
| 2-bromo-5-fluoropyridine | n-Butylamine | Not specified |
| 2-bromo-5-fluoropyridine | Benzylamine | Not specified |
| 2-bromo-5-fluoropyridine | Aniline | 25% |
Table 2: Reported Yields for Palladium-Catalyzed Amination of 2-bromo-5-fluoropyridine. [6] (Note: Specific yields for all amines were not available in the supporting information).
Protocol 2: General Procedure for N-Acylation[13]
This protocol describes a simple and efficient method for the acylation of primary amines.
-
Reagents & Setup : In a 50 mL round-bottomed flask, add the aminomethyl-fluoropyridine (1.0 mmol).
-
Acylating Agent : Add the acylating agent (e.g., acetic anhydride, 1.2 mmol) to the flask.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., diethyl ether) and wash with a basic aqueous solution (e.g., sat. NaHCO₃) and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be further purified by recrystallization or column chromatography if necessary.
Conclusion and Outlook for Drug Development
The aminomethyl-fluoropyridine scaffold is a valuable building block for medicinal chemists. Its dual reactivity allows for selective functionalization at either the exocyclic amine or the pyridine ring. While the aminomethyl group is a potent nucleophile ideal for building out molecular complexity, its electron-donating nature slightly tempers the reactivity of the fluoropyridine ring towards SₙAr. Nonetheless, the inherent activation of the pyridine system often allows SₙAr reactions to proceed under reasonable conditions. A thorough understanding of these competing electronic effects and reaction pathways is paramount for researchers and drug development professionals to effectively leverage this versatile scaffold in the design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 6. rsc.org [rsc.org]
- 7. scribd.com [scribd.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Among the following substituted pyridines the most class 12 chemistry CBSE [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-(Aminomethyl)pyridine CAS#: 3731-52-0 [m.chemicalbook.com]
- 13. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. ovid.com [ovid.com]
Methodological & Application
Synthetic Routes for the Preparation of (2-Fluoropyridin-3-yl)methanamine Derivatives
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Fluoropyridin-3-yl)methanamine and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The presence of the fluoropyridine motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This document outlines two primary synthetic routes for the preparation of this compound, providing detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors.
Synthetic Strategies
Two principal and reliable synthetic pathways for the synthesis of this compound involve:
-
Route 1: The reduction of 2-fluoropyridine-3-carbonitrile.
-
Route 2: The reductive amination of 2-fluoropyridine-3-carbaldehyde.
The selection of the optimal route will depend on the availability of starting materials, desired scale, and the specific functionalities of the target derivatives.
Route 1: Reduction of 2-Fluoropyridine-3-carbonitrile
This route is a common and effective method for the synthesis of primary amines from the corresponding nitriles. The reaction can be achieved through catalytic hydrogenation or by using chemical hydrides.
Diagram of Synthetic Pathway: Route 1
Caption: General scheme for the reduction of 2-fluoropyridine-3-carbonitrile.
Experimental Protocols
Protocol 1A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles.
| Parameter | Value | Reference |
| Starting Material | 2-Fluoropyridine-3-carbonitrile | [1][2] |
| Catalyst | Raney Nickel or Palladium on Carbon (Pd/C) | [3][4] |
| Solvent | Methanol or Ethanol, often with ammonia | [5] |
| Hydrogen Pressure | 50-100 psi | [6] |
| Temperature | Room Temperature to 50 °C | |
| Reaction Time | 4-24 hours | |
| Typical Yield | 85-95% | [5] |
Detailed Protocol:
-
To a solution of 2-fluoropyridine-3-carbonitrile (1.0 eq) in methanol saturated with ammonia, add Raney Nickel (5-10% w/w) or 10% Pd/C (5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi).
-
Stir the mixture vigorously at room temperature or elevated temperature (up to 50 °C) for 4-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by distillation or column chromatography to afford this compound.
Protocol 1B: Lithium Aluminum Hydride (LAH) Reduction
LAH is a powerful reducing agent capable of converting nitriles to primary amines.[7][8] This method is suitable for smaller scale syntheses.
| Parameter | Value | Reference |
| Starting Material | 2-Fluoropyridine-3-carbonitrile | [1][2] |
| Reagent | Lithium Aluminum Hydride (LiAlH4) | [9][10] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | [11] |
| Temperature | 0 °C to reflux | [11] |
| Reaction Time | 2-12 hours | |
| Typical Yield | 70-85% |
Detailed Protocol:
-
To a stirred suspension of LiAlH4 (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-fluoropyridine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of celite.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Purify by distillation or column chromatography.
Route 2: Reductive Amination of 2-Fluoropyridine-3-carbaldehyde
This route involves the formation of an imine from 2-fluoropyridine-3-carbaldehyde and an ammonia source, followed by in-situ reduction to the desired amine.[12][13][14]
Diagram of Synthetic Pathway: Route 2
Caption: Synthesis of this compound via formylation and reductive amination.
Experimental Protocols
Protocol 2A: Synthesis of 2-Fluoropyridine-3-carbaldehyde
This intermediate can be prepared by the formylation of 2-fluoropyridine.[15]
| Parameter | Value | Reference |
| Starting Material | 2-Fluoropyridine | |
| Reagents | Lithium diisopropylamide (LDA), Dimethylformamide (DMF) | [15] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [15] |
| Temperature | -78 °C to room temperature | [15] |
| Reaction Time | 2-4 hours | |
| Typical Yield | 60-75% |
Detailed Protocol:
-
Prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
To this LDA solution, add 2-fluoropyridine (1.0 eq) dropwise at -78 °C and stir for 1 hour.
-
Add anhydrous DMF (1.2 eq) dropwise at -78 °C and continue stirring for another hour.
-
Allow the reaction mixture to warm to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-fluoropyridine-3-carbaldehyde.[16]
Protocol 2B: Reductive Amination
The aldehyde is then converted to the primary amine.[17]
| Parameter | Value | Reference |
| Starting Material | 2-Fluoropyridine-3-carbaldehyde | [16][18] |
| Amine Source | Ammonia (in methanol) or Ammonium Acetate | [14][17] |
| Reducing Agent | Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN) | [10] |
| Solvent | Methanol or Ethanol | |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 4-12 hours | |
| Typical Yield | 75-90% |
Detailed Protocol:
-
Dissolve 2-fluoropyridine-3-carbaldehyde (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (excess) or ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5-2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 3-10 hours, monitoring by TLC.
-
Quench the reaction by the addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by distillation or column chromatography.
Conclusion
The synthesis of this compound can be reliably achieved through either the reduction of 2-fluoropyridine-3-carbonitrile or the reductive amination of 2-fluoropyridine-3-carbaldehyde. The choice between these routes will be guided by factors such as starting material availability, scalability, and safety considerations associated with the reagents. The protocols provided herein offer detailed guidance for researchers to successfully synthesize this important building block and its derivatives for applications in pharmaceutical and agrochemical research.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. ossila.com [ossila.com]
- 3. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 4. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 6. US8496892B2 - Hydrogenation process for fluorocarbons - Google Patents [patents.google.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 13. soc.chim.it [soc.chim.it]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. 2-Chloro-4-fluoropyridine-3-carbaldehyde|CAS 1060809-21-3 [benchchem.com]
- 16. 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. nbinno.com [nbinno.com]
The Versatile Role of (2-Fluoropyridin-3-yl)methanamine in Medicinal Chemistry: Application Notes and Protocols
(2-Fluoropyridin-3-yl)methanamine is a key building block in medicinal chemistry, prized for the unique properties conferred by its fluorinated pyridine core. The presence of the fluorine atom can significantly modulate the physicochemical properties of molecules, including pKa, lipophilicity, and metabolic stability, making this scaffold highly attractive for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development.
Introduction to the Medicinal Chemistry of this compound
The incorporation of a 2-fluoropyridine moiety can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles of drug candidates. The fluorine atom, with its high electronegativity and small size, can participate in favorable electrostatic interactions and alter the conformation of molecules to better fit into protein binding pockets. The adjacent aminomethyl group provides a versatile handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
A primary application of this compound is in the synthesis of heterocyclic compounds, particularly fused ring systems such as pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest due to their demonstrated activity against a range of biological targets, including protein kinases and microbial enzymes.
Application in the Synthesis of Anti-Mycobacterial Agents
One notable application of aminomethylpyridines is in the development of inhibitors of Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. A series of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been synthesized and evaluated for their anti-mycobacterial activity. These compounds have shown potent inhibitory activity against M. tb, with some demonstrating low cytotoxicity and favorable microsomal stability.[1]
While a direct example using this compound is not detailed in the primary literature, the synthesis of a closely related analog, compound 70 , was achieved using (3-fluoropyridin-2-yl)methanamine. This highlights the utility of fluorinated pyridinylmethanamines in generating potent anti-TB agents. The general synthetic approach involves the condensation of a 7-chloropyrazolo[1,5-a]pyrimidine intermediate with the corresponding aminomethylpyridine.
Quantitative Biological Data
The following table summarizes the biological activity of a representative pyrazolo[1,5-a]pyrimidine derivative synthesized using a fluorinated aminomethylpyridine analog.
| Compound | Structure | M. tb H37Rv MIC90 (µg/mL) | Vero Cell IC50 (µg/mL) |
| 70 | 3-(4-fluorophenyl)-5-phenyl-N-((3-fluoropyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine | >100 | >100 |
Data extracted from de la-Pena, K. M. L., et al. (2022).[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to this compound from the commercially available precursor, 2-fluoronicotinonitrile, via reduction. Two common methods for nitrile reduction are provided.
Method A: Reduction with Lithium Aluminum Hydride (LAH)
-
Materials: 2-Fluoronicotinonitrile, Lithium Aluminum Hydride (LAH), Anhydrous Tetrahydrofuran (THF), Diethyl ether, 1 M Sodium Hydroxide (NaOH), Anhydrous Magnesium Sulfate (MgSO4), Celite.
-
Procedure:
-
To a stirred suspension of LAH (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 2-fluoronicotinonitrile (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing the filter cake with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
-
Method B: Catalytic Hydrogenation with Raney Nickel
-
Materials: 2-Fluoronicotinonitrile, Raney Nickel (slurry in water), Ethanol or Methanol, Hydrogen gas, Celite.
-
Procedure:
-
In a hydrogenation vessel, suspend 2-fluoronicotinonitrile (1.0 eq.) in ethanol or methanol.
-
Carefully add a catalytic amount of Raney Nickel slurry (typically 5-10% by weight of the nitrile).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Further purification can be achieved by vacuum distillation.
-
Protocol 2: Synthesis of N-((2-Fluoropyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
This protocol is a general procedure for the nucleophilic aromatic substitution (SNAr) reaction between a 7-halopyrazolo[1,5-a]pyrimidine and this compound.
-
Materials: 7-Chloro- or 7-Bromo-pyrazolo[1,5-a]pyrimidine derivative, this compound, a suitable solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Ethanol), a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)).
-
Procedure:
-
To a solution of the 7-halopyrazolo[1,5-a]pyrimidine (1.0 eq.) in the chosen solvent, add this compound (1.1-1.5 eq.) and the base (2.0-3.0 eq.).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-((2-fluoropyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine.
-
Visualizations
Synthesis of this compound
Caption: Synthetic route to this compound.
General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidine derivatives.
Potential Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway by a bioactive compound.
References
Application Notes and Protocols for N-alkylation of (2-Fluoropyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoropyridin-3-yl)methanamine is a key building block in medicinal chemistry and drug discovery. Its primary amine functionality serves as a crucial handle for structural modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. N-alkylation of this primary amine is a fundamental transformation that allows for the introduction of various alkyl and arylalkyl substituents, which can significantly modulate the pharmacological properties of the parent molecule. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination .
Key Synthetic Strategies
Two primary strategies are detailed for the N-alkylation of this compound:
-
Direct Alkylation with Alkyl Halides : This is a classical SN2 reaction where the primary amine acts as a nucleophile, attacking an alkyl halide in the presence of a base.[1][2] While straightforward, this method can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[3] Careful control of reaction conditions, such as stoichiometry and temperature, is crucial for achieving mono-alkylation.
-
Reductive Amination : This one-pot, two-step process involves the initial formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone. The imine is then reduced in situ to the corresponding secondary amine. This method is often preferred due to its high selectivity for mono-alkylation and the use of milder reaction conditions, which helps to avoid common side reactions associated with direct alkylation.
Data Presentation
The following table summarizes the key reaction parameters for the two representative N-alkylation protocols detailed below.
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
| Starting Material | This compound | This compound |
| Alkylating/Carbonyl Source | Alkyl Bromide (R-Br) | Aldehyde (R-CHO) |
| Equivalents of Amine | 2.0 eq | 1.0 eq |
| Equivalents of Alkylating/Carbonyl Source | 1.0 eq | 1.2 eq |
| Base | K₂CO₃ | N/A (Reducing agent serves) |
| Equivalents of Base | 2.0 eq | N/A |
| Reducing Agent | N/A | Sodium Triacetoxyborohydride |
| Equivalents of Reducing Agent | N/A | 1.5 eq |
| Solvent | Acetonitrile (ACN) | Dichloromethane (DCM) |
| Temperature | 60 °C | Room Temperature |
| Reaction Time | 12-24 hours | 4-16 hours |
| Representative Yield | 60-80% | 75-90% |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the mono-N-alkylation of this compound with a generic alkyl bromide. Using an excess of the starting amine is a common strategy to favor mono-alkylation over di-alkylation.
Materials:
-
This compound
-
Alkyl Bromide (R-Br)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (2.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to create a suspension (approximately 0.1-0.2 M concentration with respect to the alkyl halide).
-
Commence stirring and add the alkyl bromide (1.0 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-(2-Fluoropyridin-3-yl)methanamine.
Protocol 2: Reductive Amination
This protocol details the N-alkylation of this compound with a generic aldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde (R-CHO)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (0.1-0.2 M).
-
Add the aldehyde (1.2 eq) to the stirred solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Mandatory Visualization
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
References
Application Notes: (2-Fluoropyridin-3-yl)methanamine as a Versatile Building Block for Bioactive Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Fluoropyridin-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring offers several advantages in drug design, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties.[1][2][3] The primary amine handle provides a versatile point for synthetic elaboration, allowing for the construction of diverse molecular scaffolds. This application note details the use of this compound in the synthesis of potent kinase inhibitors, highlighting a specific protocol for the preparation of an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, and presents its biological activity.
Application Example: Synthesis of an IRAK4 Kinase Inhibitor
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making IRAK4 an attractive therapeutic target.
This compound serves as a key starting material for constructing a pyrimidine-based scaffold that effectively inhibits IRAK4. The synthetic route involves the reaction of the primary amine with a substituted pyrimidine core to form a crucial intermediate.
Experimental Workflow
The overall process involves a multi-step synthesis beginning with the coupling of the building block to a chlorinated pyrimidine core, followed by further functionalization to yield the final bioactive inhibitor. The subsequent biological evaluation confirms the potency of the synthesized molecule.
Caption: Synthetic and evaluation workflow.
Detailed Experimental Protocol
This protocol describes the synthesis of a key intermediate, N-((2-fluoropyridin-3-yl)methyl)-5-(4-methyl-1H-imidazol-1-yl)-2-(phenylamino)pyrimidin-4-amine, adapted from patent literature describing IRAK4 inhibitors.
Reaction Scheme:
This compound + 2-(Phenylamino)-4-chloro-5-(4-methyl-1H-imidazol-1-yl)pyrimidine → Intermediate
Materials and Reagents:
-
This compound hydrochloride
-
2-(Phenylamino)-4-chloro-5-(4-methyl-1H-imidazol-1-yl)pyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Brine Solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 2-(phenylamino)-4-chloro-5-(4-methyl-1H-imidazol-1-yl)pyrimidine (1.0 eq) in DMF (0.1 M), add this compound hydrochloride (1.2 eq).
-
Add DIPEA (3.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by LCMS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with deionized water (3x) and brine solution (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to afford the desired intermediate product.
Data Presentation: Biological Activity
The synthesized compounds derived from the intermediate show potent inhibition of IRAK4 kinase activity. The biological data for a representative final compound is summarized below.
| Compound ID | Target Kinase | IC50 (nM) |
| Example 1 | IRAK4 | 8.5 |
| Example 2 | IRAK4 | 12.0 |
| Example 3 | IRAK4 | 5.2 |
Data is representative of compounds synthesized using this building block.
Mechanism of Action and Signaling Pathway
The synthesized inhibitor functions by blocking the kinase activity of IRAK4. IRAK4 is a serine/threonine kinase that acts downstream of TLRs and the IL-1R. Upon ligand binding to these receptors, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways culminate in the production of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting IRAK4, the synthesized molecule effectively halts this inflammatory cascade.
Caption: IRAK4 signaling pathway inhibition.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex bioactive molecules. Its application in the development of potent and selective IRAK4 inhibitors demonstrates its utility in constructing drug candidates for inflammatory diseases and oncology. The straightforward protocols and the significant biological activity of the resulting compounds underscore the importance of this fluorinated pyridine derivative in modern drug discovery programs.
References
Application Notes and Protocols for the Purification of Crude (2-Fluoropyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude (2-Fluoropyridin-3-yl)methanamine, a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is crucial for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. The following protocols are based on established purification techniques for fluorinated aminopyridines and are designed to remove common impurities.
Introduction
Crude this compound is typically synthesized via the reduction of 2-fluoro-3-cyanopyridine. This process can lead to several impurities, including unreacted starting material and byproducts from the reduction reaction. Effective purification is therefore essential to obtain a product of high purity. This document outlines three common and effective purification strategies: silica gel column chromatography, recrystallization, and acid-base extraction.
Potential Impurities
A thorough understanding of potential impurities is critical for selecting and optimizing a purification strategy. Based on the common synthetic route from 2-fluoro-3-cyanopyridine, the primary impurities in crude this compound may include:
-
Unreacted Starting Material: 2-fluoro-3-cyanopyridine
-
Reduction Byproducts: Partially reduced intermediates or over-reduced products.
-
Solvent Residues: Residual solvents from the synthesis and workup steps.
-
Catalyst Residues: If a catalytic reduction is employed.
Purification Techniques
The choice of purification technique will depend on the impurity profile of the crude material, the desired final purity, and the scale of the purification.
Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. Given the basic nature of the amine, the use of a mobile phase modifier is often recommended to prevent peak tailing.
Experimental Protocol:
-
Solvent System Selection (TLC Analysis):
-
Prepare several thin-layer chromatography (TLC) plates.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto the TLC plates.
-
Develop the plates in various solvent systems. Recommended starting systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane. To minimize streaking due to the basicity of the amine, consider adding a small amount of triethylamine (0.5-1%) to the mobile phase.
-
The ideal solvent system should provide good separation between the product and impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a stronger solvent like dichloromethane.
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation:
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~85% | >98% |
| Major Impurity | 2-fluoro-3-cyanopyridine | Not Detected |
| Yield | - | ~75-85% |
Experimental Workflow:
Recrystallization
Recrystallization is a technique used to purify crystalline solids. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection:
-
Test the solubility of the crude material in various solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
-
Common solvent systems for aminopyridines include ethyl acetate/petroleum ether, toluene, or isopropanol/water mixtures.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Data Presentation:
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~90% | >99% |
| Appearance | Off-white to yellow solid | White crystalline solid |
| Yield | - | ~80-90% |
Experimental Workflow:
Acid-Base Extraction
This technique takes advantage of the basicity of the amine functional group to separate it from neutral or acidic impurities.
Experimental Protocol:
-
Dissolution:
-
Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer.
-
Repeat the extraction two to three times.
-
-
Washing the Organic Layer (Optional):
-
The organic layer, now containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.
-
-
Basification and Re-extraction:
-
Combine the acidic aqueous extracts in a clean separatory funnel.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 10). This will deprotonate the amine, making it soluble in organic solvents again.
-
Extract the basic aqueous layer with a fresh portion of organic solvent (e.g., dichloromethane).
-
Repeat the extraction two to three times.
-
-
Product Isolation:
-
Combine the organic extracts containing the purified product.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation:
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~80-90% | >97% |
| Key Impurity Removed | Neutral organic impurities | Significantly reduced |
| Yield | - | ~85-95% |
Experimental Workflow:
Conclusion
The purification of crude this compound can be effectively achieved using standard laboratory techniques. The choice of method should be guided by the specific impurity profile and the desired scale of operation. For high purity, a combination of these techniques, such as an initial acid-base extraction followed by recrystallization or column chromatography, may be employed. It is always recommended to monitor the purity of the final product by appropriate analytical methods such as HPLC, GC, or NMR.
Application of (2-Fluoropyridin-3-yl)methanamine in SAR Studies: A Guide for Drug Discovery Professionals
Introduction:
(2-Fluoropyridin-3-yl)methanamine is a versatile chemical scaffold of significant interest in medicinal chemistry. The presence of a fluorine atom on the pyridine ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] This aminomethylpyridine derivative serves as a valuable building block for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR) to identify novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this scaffold in SAR studies, with a focus on its potential application in the development of antitubercular agents and kinase inhibitors.
Due to the limited availability of published SAR studies specifically detailing derivatives of this compound, this guide will utilize a closely related isomer, pyridine-2-methylamine, from a comprehensive study on MmpL3 inhibitors as a representative example to illustrate the principles and methodologies.[2][3]
Potential Therapeutic Applications and Targets
Derivatives of fluorinated aminopyridines are being investigated for a range of therapeutic targets, including:
-
Antitubercular Agents: Targeting enzymes essential for the survival of Mycobacterium tuberculosis. A key target in this area is the Mycobacterial membrane protein Large 3 (MmpL3), which is crucial for the transport of mycolic acids, vital components of the mycobacterial cell wall.[2][4][5][6]
-
Kinase Inhibitors: Modulating the activity of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinases is implicated in numerous diseases, including cancer and inflammatory disorders. The Janus kinase (JAK) family is a prominent target for which pyridine-based inhibitors have been developed.[7][8]
Application Note 1: this compound Derivatives as MmpL3 Inhibitors
This section provides a representative SAR study based on pyridine-2-methylamine derivatives as potent inhibitors of MmpL3, a validated target for novel antituberculosis drugs.
Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR of a series of pyridine-2-methylamine derivatives, highlighting the impact of substitutions on their antimycobacterial activity (MIC) against M. tuberculosis H37Rv and their cytotoxicity (IC50) against Vero cells.
| Compound ID | R1 Substitution | R2 Substitution | MIC (µg/mL) | IC50 (µg/mL) |
| Lead Cpd | 4-isopropylphenyl | 4,4-dimethylpiperidine | 0.25 | >16 |
| 62 | 4-isopropylphenyl | 4-ethyl-4-hydroxypiperidine | 0.016 | >16 |
| 37 | 4-isopropylphenyl | 8-azaspiro[4.5]decane | 0.125 | >16 |
| 31 | 4-isopropylphenyl | piperidine | 1 | >16 |
| 32 | 4-isopropylphenyl | 4-methylpiperidine | 1 | >16 |
| 38 | 4-isopropylphenyl | morpholine | 2 | >16 |
| 68 | 4-isopropylphenyl | 2-methylfuran | >8 | >16 |
Data is adapted from a study on pyridine-2-methylamine derivatives as MmpL3 inhibitors and serves as a representative example.[2]
SAR Insights:
-
The core pyridine-methylamine scaffold is crucial for activity.
-
The 4-isopropylphenyl group at the R1 position appears to be optimal for potent antimycobacterial activity.
-
Modifications of the piperidine ring at the R2 position significantly impact potency. The introduction of a hydroxyl group (Compound 62 ) led to a substantial increase in activity compared to the lead compound.
-
Bulky spirocyclic substituents at R2 (Compound 37 ) are well-tolerated and maintain good activity.[2]
-
Simple alkyl substitutions on the piperidine ring (Compound 32 ) or replacement with a morpholine ring (Compound 38 ) result in a decrease in potency.[2]
-
Replacement of the piperidine with a furan ring (Compound 68 ) leads to a significant loss of activity.[2]
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives (by Analogy):
This protocol describes a general method for the synthesis of amide derivatives, which is a common strategy in SAR studies.
Protocol: N-Acylation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M. Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. While stirring, add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-16 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified using flash column chromatography on silica gel to obtain the desired N-acylated derivative.[9]
Biological Evaluation: Microplate Alamar Blue Assay (MABA) for M. tuberculosis
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
-
Plate Preparation: In a 96-well microplate, add 100 µL of 7H9GC broth to all wells. Serially dilute the test compounds in the plate.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9GC broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound. Include drug-free control wells.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate the plates for 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Signaling Pathway and Experimental Workflow
MmpL3 Mycolic Acid Transport Pathway
MmpL3 is a membrane transporter responsible for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasmic side to the periplasmic side of the inner membrane of Mycobacterium tuberculosis. Inhibition of MmpL3 blocks the transport of these essential cell wall components, leading to bacterial death.[10][11]
Experimental Workflow for MmpL3 Inhibitor SAR Study
Application Note 2: this compound Derivatives as Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established core for the development of kinase inhibitors. This section outlines the application of this compound in the SAR-driven discovery of kinase inhibitors, with a focus on the JAK-STAT pathway.
Structure-Activity Relationship (SAR) Data
The following table presents hypothetical SAR data for a series of 2-aminopyridine derivatives as JAK2 inhibitors. This illustrates how systematic chemical modifications can be correlated with inhibitory potency.
| Compound ID | R1 Substitution | R2 Substitution | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) |
| X-1 | H | H | 500 | 800 | 1200 |
| X-2 | F | H | 50 | 1500 | 2500 |
| X-3 | Cl | H | 75 | 1800 | 2800 |
| X-4 | CH₃ | H | 600 | 950 | 1500 |
| X-5 | F | 4-fluorophenyl | 9 | 2500 | 1700 |
| X-6 | F | 4-methoxyphenyl | 25 | 2800 | 1900 |
This data is hypothetical and for illustrative purposes only, based on general principles of kinase inhibitor SAR.[7][8]
SAR Insights:
-
Introduction of a small electron-withdrawing group like fluorine at the R1 position (Compound X-2 ) significantly enhances potency against JAK2 compared to the unsubstituted analog (Compound X-1 ).
-
The presence of a halogen at R1 generally improves activity, with fluorine being slightly more favorable than chlorine (compare X-2 and X-3 ).
-
An electron-donating group like methyl at R1 (Compound X-4 ) is detrimental to activity.
-
Combining the favorable fluorine at R1 with an aryl substitution at R2 can further boost potency and selectivity. A 4-fluorophenyl group at R2 (Compound X-5 ) results in a highly potent and selective JAK2 inhibitor.
-
The electronic nature of the R2 substituent is important, as an electron-donating methoxy group (Compound X-6 ) is less favorable than a fluorine atom.
Experimental Protocols
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.[2]
-
Kinase Reaction:
-
In a 384-well plate, set up a 5 µL kinase reaction containing the target kinase (e.g., JAK2), the appropriate substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at room temperature for 1 hour.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal from the newly formed ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.[7]
-
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures using a thermal cycler to induce protein denaturation and precipitation.
-
Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Protein Detection: Quantify the amount of the soluble target protein (e.g., JAK2) in the supernatant using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Signaling Pathway and Experimental Workflow
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. The pathway involves cytokine receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[1][2][6]
Experimental Workflow for Kinase Inhibitor SAR Study
References
- 1. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MmpL3 Inhibitors: Diverse Chemical Scaffolds Inhibit the Same Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MmpL3 inhibitors as antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Biological Activity Testing of (2-Fluoropyridin-3-yl)methanamine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the biological activity of (2-Fluoropyridin-3-yl)methanamine analogs. The primary focus of these assays is to identify and characterize compounds that act as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). Inhibition of DPP-4 is a clinically validated therapeutic strategy for the management of type 2 diabetes. By preventing the degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1), DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release.
The protocols outlined below describe a primary enzymatic assay for direct DPP-4 inhibition and a secondary cell-based assay to confirm the downstream enhancement of GLP-1 receptor signaling. These assays are essential for the preclinical evaluation of novel this compound analogs and for establishing structure-activity relationships (SAR) to guide lead optimization.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: In Vitro DPP-4 Enzyme Inhibition Activity of this compound Analogs
| Compound ID | Structure | DPP-4 IC₅₀ (nM)[1][2][3] |
| Analog-001 | [Image of structure] | |
| Analog-002 | [Image of structure] | |
| Analog-003 | [Image of structure] | |
| Sitagliptin (Control) | [Image of structure] |
Table 2: In Vitro GLP-1 Receptor Activation by this compound Analogs in the Presence of GLP-1
| Compound ID | GLP-1R EC₅₀ Fold Shift (vs. GLP-1 alone) | Max Response (% of GLP-1) |
| Analog-001 | ||
| Analog-002 | ||
| Analog-003 | ||
| Sitagliptin (Control) |
Experimental Protocols
Primary Assay: DPP-4 Enzyme Inhibition Assay (Fluorometric)
This assay quantifies the direct inhibitory effect of test compounds on recombinant human DPP-4 enzyme activity.
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves the substrate, releasing the highly fluorescent AMC, which can be measured. Inhibitors of DPP-4 will reduce the rate of AMC release.[4][5][6]
Materials:
-
Recombinant Human DPP-4 (e.g., Abcam, Cat. No. ab133081)[4]
-
DPP-4 Substrate: H-Gly-Pro-AMC (e.g., Sigma-Aldrich, Cat. No. MAK203B)[5]
-
DPP-4 Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[4]
-
DPP-4 Inhibitor (Positive Control): Sitagliptin (e.g., Sigma-Aldrich, Cat. No. MAK203D)[5]
-
Test Compounds: this compound analogs dissolved in DMSO.
-
96-well black, flat-bottom plates.
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Reagent Preparation:
-
Prepare DPP-4 Assay Buffer.
-
Dilute DPP-4 enzyme in Assay Buffer to the desired working concentration.
-
Dilute DPP-4 substrate in Assay Buffer to a working concentration of 200 µM.
-
Prepare a serial dilution of the test compounds and Sitagliptin in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Procedure:
-
Add 30 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the diluted test compounds or Sitagliptin to the respective wells.
-
For enzyme control wells (100% activity), add 10 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.
-
Add 10 µL of diluted DPP-4 enzyme to all wells except the blank (no enzyme) wells.
-
Mix gently and incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the diluted DPP-4 substrate to all wells.
-
Immediately measure the fluorescence intensity in kinetic mode for 30 minutes at 37°C, with readings taken every minute.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Secondary Assay: Cell-Based GLP-1 Receptor Activation Assay (Luminescence)
This assay confirms that DPP-4 inhibition by the test compounds leads to an enhancement of GLP-1 receptor signaling in a cellular context.
Principle: This assay utilizes a stable HEK293 cell line co-expressing the human GLP-1 receptor (GLP-1R) and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene.[7][8][9] Activation of GLP-1R by its ligand, GLP-1, leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase. The luminescent signal is proportional to the level of GLP-1R activation.[7][9] Test compounds that inhibit DPP-4 will prevent the degradation of endogenous or exogenously added GLP-1, leading to a potentiation of the luminescent signal.
Materials:
-
Human GLP-1R Reporter Assay Kit (e.g., INDIGO Biosciences, Cat. No. IB00391)[8]
-
HEK293 cells stably expressing human GLP-1R and a CRE-luciferase reporter.
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
GLP-1 (7-36) amide (agonist).
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Luciferase Detection Reagent (e.g., ONE-Step™ Luciferase reagent).[7]
-
White, opaque 96-well cell culture plates.
-
Luminometer.
-
Cell Seeding:
-
Seed the GLP-1R reporter cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., a known DPP-4 inhibitor like Sitagliptin) in assay medium.
-
Prepare a fixed, sub-maximal concentration (e.g., EC₂₀) of GLP-1 in the assay medium.
-
Remove the cell culture medium from the wells and add 100 µL of the medium containing the test compounds and the fixed concentration of GLP-1.
-
For control wells, add medium with GLP-1 only and medium without any additions (basal).
-
Incubate the plate for 5 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Detection:
-
Allow the plate and the Luciferase Detection Reagent to equilibrate to room temperature.
-
Add 100 µL of the Luciferase Detection Reagent to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the response of GLP-1 alone (set to 100%).
-
Plot the normalized luminescence against the logarithm of the test compound concentration.
-
Calculate the fold shift in the EC₅₀ of GLP-1 in the presence of each test compound.
-
Mandatory Visualizations
Caption: DPP-4/GLP-1 Signaling Pathway and Point of Intervention.
Caption: In Vitro Assay Workflow for Compound Evaluation.
References
- 1. Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. lifetechindia.com [lifetechindia.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols: The Use of Fluorinated Pyridines in the Development of PET Imaging Agents
Introduction
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that provides quantitative insights into physiological and pathological processes in vivo.[1][2] The development of target-specific PET radiotracers is crucial for diagnosing diseases, monitoring therapeutic responses, and accelerating drug development.[3][4] Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET tracer development due to its favorable physical properties, including a convenient half-life of 109.8 minutes and low positron energy (0.635 MeV), which results in high-resolution images.[2][5][6][7]
The incorporation of fluorine into pharmacologically active molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[8][9] The fluorinated pyridine scaffold, in particular, has emerged as a key structural motif in medicinal chemistry and is present in numerous FDA-approved drugs.[9][10] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component for designing novel PET imaging agents targeting a wide range of biological targets, including enzymes and receptors in oncology and neuroinflammatory conditions.[1][11] This document provides detailed protocols and data for the synthesis and evaluation of ¹⁸F-labeled pyridine-containing PET tracers.
Key Radiolabeling Strategies
The introduction of Fluorine-18 into the pyridine ring is a critical step in tracer synthesis. Due to the electron-rich nature of the pyridine ring, direct nucleophilic aromatic substitution (SNAr) can be challenging.[12] However, several strategies have been successfully developed.
-
Nucleophilic Substitution on Activated Rings: The most common method involves a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a leaving group (e.g., tosylate, nitro, or bromo group) on a pyridine ring that is activated by electron-withdrawing groups.[12][13] The reaction is typically performed in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a base such as potassium carbonate (K₂CO₃).[13][14]
-
Copper-Mediated Radiofluorination: For less activated systems, copper-mediated methods have been employed to facilitate the ¹⁸F-fluorination of aryl precursors, including those with pyridine moieties.[11][15]
-
Multi-step Synthesis via Prosthetic Groups: An alternative approach involves labeling a small prosthetic group with ¹⁸F, which is then conjugated to the pyridine-containing molecule of interest. This is particularly useful for sensitive biomolecules.[16][17]
A generalized workflow for the development of a novel PET tracer is outlined below.
Experimental Protocols
Protocol 1: Automated Radiosynthesis of a Fluorinated Pyridine Tracer
This protocol is a generalized procedure for the one-step nucleophilic ¹⁸F-fluorination of a tosylate or nitro-substituted pyridine precursor using an automated synthesis module.
1. [¹⁸F]Fluoride Production and Trapping: a. Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by irradiating ¹⁸O-enriched water.[13][18] b. Transfer the aqueous [¹⁸F]fluoride from the target and trap it on a quaternary methylammonium (QMA) anion-exchange cartridge.
2. Elution and Azeotropic Drying: a. Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.[14] A typical elution solution consists of K₂₂₂ (10-15 mg) and K₂CO₃ (1-2 mg) in 1.5 mL of 80:20 acetonitrile:water. b. Dry the [K/K₂₂₂]⁺[¹⁸F]⁻ complex by azeotropic distillation under a stream of nitrogen or vacuum at 95-120°C. This step is critical to remove water, which would otherwise hinder the nucleophilicity of the fluoride ion.[19] Repeat with additions of anhydrous acetonitrile (2-3 times).
3. Radiofluorination Reaction: a. Dissolve the precursor (e.g., tosyl- or nitro-substituted pyridine derivative, 1-5 mg) in a suitable anhydrous solvent like DMSO or DMF (0.5-1.0 mL). b. Add the precursor solution to the dried [K/K₂₂₂]⁺[¹⁸F]⁻ complex in the reaction vessel. c. Heat the reaction mixture at a specified temperature (typically 100-160°C) for a set duration (10-20 minutes).[13][20]
4. Purification and Formulation: a. After cooling, quench the reaction mixture with water or mobile phase. b. Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the ¹⁸F-labeled product from unreacted precursor and byproducts. c. Collect the desired product fraction and remove the HPLC solvent via solid-phase extraction (SPE) using a C18 cartridge. d. Elute the final product from the SPE cartridge with ethanol and formulate in sterile saline for injection.
5. Quality Control: a. Confirm the identity and radiochemical purity (>95%) of the final product using analytical HPLC. b. Measure the molar activity (Aᴍ) and ensure the absence of residual solvents and Kryptofix.
Protocol 2: In Vitro Autoradiography on Brain Sections
This protocol assesses the specific binding of a new ¹⁸F-labeled pyridine tracer to its target in tissue sections.
1. Tissue Preparation: a. Obtain brain tissue from relevant species (e.g., rat, non-human primate, or human post-mortem). b. Rapidly freeze the tissue and slice it into thin sections (e.g., 20 µm) using a cryostat. c. Thaw-mount the sections onto microscope slides and store them at -80°C until use.
2. Binding Assay: a. Pre-incubate the slides in a buffer (e.g., Tris-HCl with MgCl₂) at room temperature for 15-20 minutes to rehydrate the tissue and remove endogenous ligands. b. Incubate the sections with the ¹⁸F-labeled pyridine tracer (e.g., 0.1-1.0 nM) in fresh buffer for a defined period (e.g., 60 minutes) at room temperature. c. For determining non-specific binding, incubate an adjacent set of sections under the same conditions but in the presence of a high concentration (e.g., 10 µM) of a known, non-radioactive competitor (blocker).[13] d. To determine total binding, incubate another set of sections with the radiotracer alone.
3. Washing and Drying: a. Terminate the incubation by washing the slides in ice-cold buffer (e.g., 2 x 5 minutes) to remove unbound radiotracer. b. Perform a final quick rinse in ice-cold deionized water to remove buffer salts. c. Dry the slides rapidly under a stream of cool, dry air.
4. Imaging: a. Appose the dried slides to a phosphor imaging plate or digital autoradiography system overnight. b. Scan the plate using a phosphor imager to generate a quantitative image of the radiotracer distribution.
5. Analysis: a. Analyze the images using densitometry software. b. Define regions of interest (ROIs) corresponding to specific brain structures. c. Calculate specific binding by subtracting the non-specific binding signal from the total binding signal for each ROI.
Protocol 3: Small Animal PET/CT Imaging and Biodistribution
This protocol describes the in vivo evaluation of a tracer's pharmacokinetics and target engagement in a rodent model.
1. Animal Preparation: a. Use healthy animals (e.g., C57BL/6 mice or Sprague-Dawley rats).[11][21] b. Anesthetize the animal using isoflurane (e.g., 2-3% in oxygen).[21] Maintain anesthesia throughout the imaging session. c. Place the animal on the scanner bed and monitor vital signs such as respiration.[18]
2. Tracer Administration and PET/CT Acquisition: a. Administer a bolus injection of the ¹⁸F-labeled pyridine tracer (e.g., 5-15 MBq) via the tail vein.[11][21] b. Immediately start a dynamic PET scan acquisition for 60-120 minutes.[1] c. Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
3. Ex Vivo Biodistribution (Endpoint): a. At the end of the imaging session (or in a separate cohort of animals at various time points), euthanize the animal. b. Quickly dissect major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, blood). c. Weigh each tissue sample and measure its radioactivity using a gamma counter, along with standards of the injected dose. d. Calculate the tracer uptake in each organ, expressed as the percentage of the injected dose per gram of tissue (%ID/g).[11][15]
4. Data Analysis: a. Reconstruct the dynamic PET data into a series of time frames. b. Co-register the PET and CT images. c. Draw ROIs on the co-registered images for key organs. d. Generate time-activity curves (TACs) for each ROI to visualize tracer uptake and clearance over time.[8] e. Compare biodistribution data (%ID/g) with imaging results. High uptake in bone can be an indicator of in vivo defluorination.[11][15]
Data Presentation
Quantitative data is essential for comparing the suitability of different PET tracer candidates.
Table 1: Radiosynthesis and Quality Control Parameters for Selected ¹⁸F-Pyridine Tracers
| Tracer Name | Precursor Type | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (Aᴍ) | Synthesis Time (min) | Radiochemical Purity | Reference |
| [¹⁸F]1 | Tosylate | Not Reported | Not Reported | 85-90 | >99% | [13] |
| [¹⁸F]2 | Tosylate | Not Reported | Not Reported | 85-90 | >99% | [13] |
| 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole ([¹⁸F]4) | Nitro | 5-6% (non-corrected) | Not Reported | ~240 | >99% | [11][15] |
| [¹⁸F]fluorosulfotetrazine | Propargylic Sultone | 29-35% | ~165 MBq/µmol | 90-95 | >97% | [18] |
Table 2: In Vitro Binding Affinities
| Compound Series | Target | Kᵢ Range (nM) | Reference |
| Fluorinated pyrazolidine-3,5-diones | P2Y₁₂ Receptor | 1.21 - 5.66 | [1] |
Table 3: Peak In Vivo Tracer Uptake in Mice (%ID/g)
| Tracer | Organ | Peak Uptake (%ID/g) | Time (minutes post-injection) | Reference |
| [¹⁸F]4 | Heart | 10.9 | 1.75 | [11][15] |
| [¹⁸F]4 | Brain | 8.1 | 2.25 | [11][15] |
References
- 1. Exploration of Fluorinated Pyrazolidine‐3,5‐Diones for Positron Emission Tomography Imaging of the P2Y12 Receptor in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwo.scholaris.ca [uwo.scholaris.ca]
- 4. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 6. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophane 2, 3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals | MDPI [mdpi.com]
- 20. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 21. Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of (2-Fluoropyridin-3-yl)methanamine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of (2-Fluoropyridin-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is the reduction of the nitrile group of 2-fluoro-3-cyanopyridine. This reduction can be achieved through various methods, most commonly by catalytic hydrogenation or with chemical hydrides.
Q2: What are the primary side products I should be aware of during the reduction of 2-fluoro-3-cyanopyridine?
A2: The major side products arise from the reaction of the desired primary amine with the intermediate imine formed during the reduction. This leads to the formation of secondary and tertiary amines. Other potential side products include unreacted 2-fluoro-3-cyanopyridine and, under harsh conditions, defluorinated or ring-hydrogenated products.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: The reduction may not have gone to completion.
-
Catalyst deactivation: The catalyst used in hydrogenation may have lost its activity.
-
Side reaction pathways: The formation of secondary and tertiary amines can significantly reduce the yield of the desired primary amine.
-
Product loss during workup: The product is a water-soluble amine, and significant amounts can be lost during aqueous extraction phases if the pH is not carefully controlled.
Q4: I am observing an impurity with a mass corresponding to the loss of fluorine. How can this be avoided?
A4: The loss of the fluorine atom (defluorination) is a known side reaction, particularly when using strong reducing agents like lithium aluminum hydride (LiAlH₄) or under harsh catalytic hydrogenation conditions (high temperature or pressure). To minimize defluorination, consider using milder reducing agents or optimizing the conditions for catalytic hydrogenation (e.g., lower temperature, lower pressure, or a different catalyst).
Q5: How can I minimize the formation of secondary and tertiary amine byproducts?
A5: The formation of secondary and tertiary amines is a common issue in nitrile reductions. Several strategies can be employed to suppress these side reactions:
-
Use of additives: In catalytic hydrogenation, the addition of ammonia or a primary amine scavenger can help to minimize the formation of secondary amines.
-
Reaction conditions: Running the reaction at a lower temperature and ensuring efficient mixing can be beneficial.
-
Choice of reducing agent: Some reducing systems are known to be more selective for the formation of primary amines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no conversion of 2-fluoro-3-cyanopyridine | 1. Inactive catalyst (for hydrogenation). 2. Insufficient reducing agent. 3. Poor quality starting material or solvents. | 1. Use fresh, high-quality catalyst. 2. Ensure the correct stoichiometry of the reducing agent. 3. Use dry, high-purity solvents and verify the purity of the starting material. |
| Presence of significant amounts of secondary and tertiary amine impurities | The primary amine product is reacting with the imine intermediate. | 1. Add ammonia to the reaction mixture for catalytic hydrogenation. 2. Optimize reaction conditions (lower temperature, shorter reaction time). 3. Consider a different catalytic system or reducing agent known for higher selectivity. |
| Detection of defluorinated byproducts | The reaction conditions are too harsh, causing C-F bond cleavage. | 1. If using LiAlH₄, consider a milder reducing agent like NaBH₄ with an additive, or catalytic hydrogenation. 2. For catalytic hydrogenation, reduce the temperature and/or pressure. |
| Product is lost during aqueous workup | The amine product is protonated and remains in the aqueous layer. | Ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent. |
| Difficult purification of the final product | The boiling points of the desired product and side products are very close. | 1. Consider derivatization of the primary amine (e.g., as a boc-protected amine) to facilitate purification by chromatography, followed by deprotection. 2. High-performance liquid chromatography (HPLC) may be necessary for achieving high purity. |
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on Product Distribution in the Catalytic Hydrogenation of 2-fluoro-3-cyanopyridine
Disclaimer: The following data is illustrative and intended to demonstrate general trends in nitrile reduction. Actual results may vary.
| Catalyst | Solvent | Temperature (°C) | Pressure (psi H₂) | Primary Amine Yield (%) | Secondary/Tertiary Amine Yield (%) |
| Raney Nickel | Methanol | 25 | 50 | 75 | 20 |
| Raney Nickel | Methanol/Ammonia | 25 | 50 | 90 | 5 |
| Pd/C (10%) | Ethanol | 50 | 100 | 60 | 35 |
| PtO₂ | Acetic Acid | 25 | 50 | 85 | 10 |
Experimental Protocols
Representative Protocol for the Catalytic Hydrogenation of 2-fluoro-3-cyanopyridine
Materials:
-
2-fluoro-3-cyanopyridine
-
Raney Nickel (50% slurry in water)
-
Methanol (anhydrous)
-
Ammonia (7 N in methanol)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas
Procedure:
-
To a high-pressure hydrogenation vessel, add 2-fluoro-3-cyanopyridine (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add the methanolic ammonia solution (10-15 vol).
-
Carefully add the Raney Nickel slurry (0.1-0.2 eq by weight of dry catalyst).
-
Seal the vessel and purge with nitrogen several times, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent streaking).
Mandatory Visualization
Caption: Synthetic pathway and common side reactions.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Synthesis of (2-Fluoropyridin-3-yl)methanamine
Welcome to the technical support center for the synthesis of (2-Fluoropyridin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key pharmaceutical intermediate. The primary and most common route to obtaining this compound is through the reduction of its corresponding nitrile, 2-Fluoropyridine-3-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on improving yield and purity.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup and purification. Here’s a systematic approach to identify and address the issue:
-
Incomplete Reaction:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
-
Suboptimal Reaction Conditions: Temperature and pressure can significantly impact the reaction rate. For catalytic hydrogenations, ensure adequate hydrogen pressure. For chemical reductions, the reaction may require heating or a longer reaction time.
-
-
Side Reactions:
-
Formation of Secondary and Tertiary Amines: This is a common side reaction in catalytic hydrogenation of nitriles.[1] The initially formed primary amine can react with the intermediate imine to form a secondary amine, which can undergo further reaction. To minimize this, adding ammonia or ammonium hydroxide to the reaction mixture can be effective.[1]
-
Defluorination: The fluorine atom on the pyridine ring can be susceptible to hydrogenolysis, especially at higher temperatures and with certain catalysts. This side reaction leads to the formation of 3-(aminomethyl)pyridine. Careful selection of the catalyst and milder reaction conditions are crucial to avoid this.
-
Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile starting material can hydrolyze to the corresponding amide or carboxylic acid, especially under acidic or basic conditions. Ensure all reagents and solvents are dry.
-
-
Product Loss During Workup and Purification:
-
This compound is a polar compound and can be water-soluble, leading to losses during aqueous workup. Minimize the volume of aqueous solutions used and perform multiple extractions with an appropriate organic solvent.
-
The amine is volatile and can be lost during solvent removal under high vacuum or at elevated temperatures. Use moderate conditions for solvent evaporation.
-
Q2: I am observing significant byproduct formation. How can I improve the selectivity of the reaction?
Improving selectivity requires careful control of the reaction conditions and choice of reagents.
-
To Minimize Secondary/Tertiary Amine Formation:
-
Catalytic Hydrogenation: The addition of ammonia or ammonium hydroxide to the reaction medium can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the imine condensation pathway.[1]
-
-
To Prevent Defluorination:
-
Catalyst Choice: While highly active, some catalysts like Palladium on Carbon (Pd/C) can promote defluorination. Raney Nickel is often a good alternative for the reduction of fluorinated aromatics.
-
Reaction Conditions: Use the mildest conditions possible (lower temperature and pressure) that still afford a reasonable reaction rate.
-
-
To Avoid Hydrolysis:
-
Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.
-
Q3: How do I choose the best reducing agent for my synthesis?
The choice of reducing agent depends on the scale of your reaction, available equipment, and desired selectivity.
-
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C):
-
Advantages: Generally high yielding, clean reactions, and the catalyst can be filtered off. It is often preferred for larger-scale synthesis due to cost-effectiveness.
-
Disadvantages: Requires specialized hydrogenation equipment (pressurized reactor). Can lead to side reactions like secondary amine formation and defluorination if not optimized. Raney Nickel is pyrophoric and must be handled with care.[2]
-
-
Lithium Aluminum Hydride (LiAlH₄):
-
Borane Reagents (e.g., BH₃·THF, BH₃·SMe₂):
-
Advantages: Good for reducing nitriles to primary amines and can be more selective than LiAlH₄.[1]
-
Disadvantages: Borane reagents are often used in tetrahydrofuran (THF) and can be sensitive to air and moisture. Borane-dimethylsulfide has a strong, unpleasant odor.
-
Frequently Asked Questions (FAQs)
Q: What is the most common starting material for the synthesis of this compound?
A: The most common and commercially available starting material is 2-Fluoropyridine-3-carbonitrile.[5][6][7]
Q: What are the typical solvents used for the reduction of 2-Fluoropyridine-3-carbonitrile?
A: For catalytic hydrogenation, alcoholic solvents like methanol or ethanol are commonly used, often with the addition of ammonia. For reductions with LiAlH₄ or borane reagents, anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required.
Q: How can I monitor the progress of the reaction?
A: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). A stain like ninhydrin can be used to visualize the amine product on a TLC plate.
Q: What is the best way to purify the final product?
A: Purification is typically achieved by distillation under reduced pressure or by column chromatography on silica gel using a solvent system such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent the product from tailing on the column.
Data Presentation
The following table summarizes a comparison of common reduction methods for the synthesis of this compound from 2-Fluoropyridine-3-carbonitrile. Please note that specific yields can vary depending on the exact reaction conditions and scale.
| Reduction Method | Reducing Agent | Typical Solvent | Key Considerations | Potential Byproducts |
| Catalytic Hydrogenation | Raney® Nickel, H₂ | Methanol/Ammonia | Requires pressure reactor; pyrophoric catalyst.[2] | Secondary/tertiary amines, defluorinated product. |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | Highly reactive, requires careful handling and workup.[4] | Over-reduction products if other functional groups are present. |
| Chemical Reduction | Borane-THF complex (BH₃·THF) | Anhydrous THF | Milder than LiAlH₄, good selectivity.[1] | Borane-amine complexes requiring acidic workup. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound. Safety Note: These reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
Materials:
-
2-Fluoropyridine-3-carbonitrile
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Methanol
-
Ammonia solution (e.g., 7N in Methanol)
-
Hydrogen gas
-
Pressurized hydrogenation vessel
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-Fluoropyridine-3-carbonitrile in anhydrous methanol containing ammonia (typically 5-10% v/v).
-
Carefully add the Raney® Nickel slurry. The amount of catalyst can range from 5-20 wt% relative to the starting nitrile.
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via GC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
2-Fluoropyridine-3-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Deionized water
-
15% aqueous Sodium Hydroxide solution
Procedure:
-
To a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve 2-Fluoropyridine-3-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture again in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[8]
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
References
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 3. 859164-64-0|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hurawalhi.com [hurawalhi.com]
- 6. 2-Fluoropyridine-3-carbonitrile 97 3939-13-7 [sigmaaldrich.com]
- 7. ossila.com [ossila.com]
- 8. Workup [chem.rochester.edu]
Troubleshooting guide for the purification of aminomethylfluoropyridines
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of aminomethylfluoropyridine compounds. Aminomethylfluoropyridines are a critical class of molecules in medicinal chemistry and agrochemicals, and their effective purification is paramount for successful research and development. This center offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and frequently asked questions to address common challenges encountered during purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of aminomethylfluoropyridines, providing potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product After Purification
-
Question: I am experiencing a very low yield, or complete loss, of my aminomethylfluoropyridine after purification. What are the likely causes and how can I improve my recovery?
-
Answer: Low yield is a common issue that can stem from several factors throughout the purification process. Here are some potential causes and troubleshooting steps:
-
Incomplete Reaction or Side Reactions: The issue might originate from the synthesis itself. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material. The presence of multiple spots on a TLC plate can indicate the formation of side products, which can complicate purification and reduce the yield of the target compound.
-
Suboptimal Work-up Procedure: During the work-up, the desired product might be lost. Ensure the pH of the aqueous layer is optimized for the extraction of your aminomethylfluoropyridine. As these compounds are basic, they may remain in the aqueous phase if it is too acidic. Consider adjusting the pH to be slightly basic before extraction with an organic solvent.
-
Inappropriate Purification Technique: The chosen purification method may not be suitable for your specific compound. For highly polar aminomethylfluoropyridines, standard silica gel chromatography might lead to significant product loss on the column. In such cases, consider using a different stationary phase like alumina (basic or neutral) or employing reverse-phase chromatography.[1] Recrystallization is another option if a suitable solvent system can be found.
-
Product Volatility: Some low molecular weight aminomethylfluoropyridines might be volatile. Avoid excessive heat and high vacuum during solvent removal.
-
Degradation: Fluorinated pyridines can be susceptible to degradation under certain conditions. Assess the stability of your compound at different pH values and temperatures to determine the optimal conditions for purification.[2][3][4]
-
Issue 2: Co-elution of Impurities with the Product in Column Chromatography
-
Question: I am unable to separate my aminomethylfluoropyridine from a persistent impurity using column chromatography. What strategies can I employ to improve separation?
-
Answer: Achieving good separation in column chromatography depends on the differential partitioning of the compounds between the stationary and mobile phases. Here’s how to troubleshoot co-elution:
-
Optimize the Mobile Phase: The polarity of the eluent system is critical. If your product and the impurity are co-eluting, their polarities are likely very similar in the current solvent system.
-
Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switch to a gradient elution. Start with a non-polar solvent and gradually increase the polarity. This can often resolve closely eluting compounds.
-
Solvent System Modification: Experiment with different solvent systems. For silica gel chromatography, common systems include ethyl acetate/hexane and dichloromethane/methanol.[1][5] Adding a small amount of a third solvent, like triethylamine (for basic compounds) or acetic acid (for acidic impurities), can significantly alter the separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider changing the stationary phase.
-
Alumina: For basic compounds like aminomethylfluoropyridines, alumina can sometimes provide better separation than silica gel.[1]
-
Reverse-Phase Silica: In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be particularly effective for separating compounds that are difficult to resolve on normal-phase silica.
-
-
Sample Loading: Overloading the column can lead to poor separation. Ensure that you are not loading too much crude material onto the column. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to your sample.[6]
-
Issue 3: The Product is an Oil and Fails to Crystallize
-
Question: My purified aminomethylfluoropyridine is an oil and I am struggling to induce crystallization for further purification or characterization. What can I do?
-
Answer: Obtaining a crystalline solid can be challenging, especially with highly fluorinated compounds which can have altered intermolecular interactions. Here are some techniques to try:
-
Solvent Screening: The choice of solvent is crucial for recrystallization.[7] The ideal solvent should dissolve the compound when hot but not when cold. Systematically screen a range of solvents with varying polarities.
-
Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the oily product in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again and then allow it to cool slowly.
-
Seeding: If you have a small amount of crystalline material from a previous batch, you can use it as a seed crystal. Add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Trituration: If recrystallization fails, trituration can sometimes solidify an oil. Add a small amount of a solvent in which the oil is insoluble and stir vigorously. This can sometimes induce crystallization or wash away impurities, leaving a more solid product.
-
Salt Formation: As aminomethylfluoropyridines are basic, forming a salt (e.g., hydrochloride or trifluoroacetate) can often induce crystallization and improve the material's handling properties.
-
Quantitative Data Summary
The following table summarizes typical purification outcomes for aminomethylfluoropyridine derivatives based on literature reports. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Compound | Purification Method | Purity | Yield (%) | Reference |
| 2-amino-5-fluoropyridine | Column Chromatography (DCM/MeOH) | >99% | 75.5 | [8] |
| 2-amino-4-trifluoromethylpyridine | Crystallization and washing with water | - | - | [9] |
| 5-Fluoro-2-(piperidin-1-yl)pyridine | Column Chromatography (CH2Cl2) | - | - | [5] |
Experimental Protocols
Protocol 1: Column Chromatography of a Crude Aminomethylfluoropyridine
This protocol provides a general procedure for the purification of an aminomethylfluoropyridine using silica gel column chromatography.
Materials:
-
Crude aminomethylfluoropyridine
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Beakers, flasks, and collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to determine the optimal eluent for separation. The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.4.
-
-
Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[10]
-
Add a thin layer of sand on top of the plug.[10]
-
In a separate beaker, make a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[10]
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[10]
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Drain the solvent until the sample has been absorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified aminomethylfluoropyridine.
-
Protocol 2: Recrystallization of an Aminomethylfluoropyridine
This protocol describes a general procedure for purifying an aminomethylfluoropyridine by recrystallization.
Materials:
-
Crude aminomethylfluoropyridine
-
A suitable recrystallization solvent (or a pair of solvents)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a solvent and observe the solubility at room temperature.
-
If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.[7]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.
-
Frequently Asked Questions (FAQs)
Q1: Why is my aminomethylfluoropyridine sticking to the silica gel column?
A1: Aminomethylfluoropyridines are basic compounds due to the presence of the amino group and the pyridine nitrogen. The slightly acidic nature of silica gel can lead to strong interactions, causing the compound to streak or remain on the column. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.[1] Alternatively, using a more neutral stationary phase like alumina can be beneficial.[1]
Q2: Can I use reverse-phase chromatography for these compounds?
A2: Yes, reverse-phase chromatography can be a very effective technique for purifying aminomethylfluoropyridines, especially if they are highly polar or difficult to separate on normal-phase silica. In reverse-phase chromatography, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The most polar compounds will elute first.[1]
Q3: What are some common safety precautions when working with fluorinated compounds?
A3: While the final aminomethylfluoropyridine products may have varying toxicities, it is crucial to handle all chemicals with appropriate safety measures. Fluorinating agents used in the synthesis can be hazardous and should be handled with extreme care in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific compound and reagent before use.
Q4: How does the fluorine atom affect the purification process?
A4: The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, which in turn affects its purification. Fluorine is highly electronegative and can change the polarity, pKa, and intermolecular interactions of the compound. This can lead to unexpected elution behavior in chromatography or different solubility properties compared to non-fluorinated analogs.
Visualizations
Caption: General workflow for the purification of aminomethylfluoropyridines.
Caption: Detailed workflow for column chromatography with troubleshooting points.
Caption: Detailed workflow for recrystallization with troubleshooting points.
References
- 1. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. researchgate.net [researchgate.net]
- 4. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. mt.com [mt.com]
- 8. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Optimizing reaction conditions for the aminomethylation of 2-fluoropyridine
Welcome to the technical support center for the aminomethylation of 2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the aminomethylation of 2-fluoropyridine?
A1: The most common method for the aminomethylation of 2-fluoropyridine is the Mannich reaction. This reaction involves the condensation of 2-fluoropyridine with formaldehyde and a primary or secondary amine in the presence of an acid catalyst. Another potential, though less direct, method is the Eschweiler-Clarke reaction, which would involve the methylation of a pre-synthesized aminomethyl-2-fluoropyridine.
Q2: Why is my aminomethylation reaction of 2-fluoropyridine showing low yield?
A2: Low yields in the aminomethylation of 2-fluoropyridine can stem from several factors. The electron-deficient nature of the pyridine ring can make it less reactive in classical electrophilic aromatic substitution-type reactions.[1] Key areas to investigate include:
- Inadequate reaction conditions: Temperature, reaction time, and solvent can all significantly impact the yield.
- Catalyst inefficiency: The choice and concentration of the acid catalyst are crucial.
- Side reactions: Polymerization of formaldehyde or side reactions involving the amine can consume starting materials.
- Purity of reagents: Impurities in the 2-fluoropyridine, amine, or formaldehyde can inhibit the reaction.
Q3: What are some common side reactions to be aware of during the aminomethylation of 2-fluoropyridine?
A3: Several side reactions can occur, leading to a complex reaction mixture and reduced yield of the desired product. These include:
- Bis-aminomethylation: If the reaction conditions are too harsh, a second aminomethyl group may be introduced onto the pyridine ring.
- Reaction at the amine: The amine can react with formaldehyde to form various byproducts.
- Polymerization: Formaldehyde can polymerize, especially in the presence of acid or base.
- Hydrodefluorination: In some cases, particularly with certain catalysts and high temperatures, the fluorine atom may be replaced by hydrogen.[2]
Q4: How can I purify the aminomethylated 2-fluoropyridine product?
A4: Purification of the final product can be challenging due to the presence of various byproducts. A typical purification strategy involves:
- Aqueous workup: Neutralize the reaction mixture and extract the product with an organic solvent.
- Column chromatography: Silica gel chromatography is often effective for separating the desired product from impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
- Distillation or recrystallization: If the product is a liquid, distillation under reduced pressure may be possible. If it is a solid, recrystallization from a suitable solvent system can be employed for final purification.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Low or No Conversion | Insufficiently acidic catalyst. | Increase the catalyst loading or switch to a stronger acid (e.g., trifluoroacetic acid). |
| Low reaction temperature. | Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition. | |
| Poor quality of formaldehyde. | Use freshly prepared paraformaldehyde or a high-purity aqueous solution. | |
| Formation of Multiple Products | Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. |
| Incorrect stoichiometry of reagents. | Carefully control the molar ratios of 2-fluoropyridine, amine, and formaldehyde. | |
| Side reactions with the amine. | Consider using a pre-formed iminium salt (e.g., Eschenmoser's salt) instead of generating it in situ. | |
| Product Decomposition | Harsh acidic conditions. | Use a milder acid catalyst or reduce the catalyst loading. |
| Prolonged reaction time at high temperature. | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. | |
| Difficulty in Product Isolation | Product is highly polar and water-soluble. | Perform multiple extractions with a more polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol. |
| Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Illustrative Protocol for the Mannich Reaction of 2-Fluoropyridine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
2-Fluoropyridine (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.2 eq)
-
Paraformaldehyde (1.5 eq)
-
Ethanol (as solvent)
-
Hydrochloric Acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoropyridine and ethanol.
-
Add the secondary amine to the solution and stir for 10 minutes at room temperature.
-
Add paraformaldehyde and the hydrochloric acid catalyst to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Aminomethylation of 2-Fluoropyridine with Morpholine
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 80 | 6 | 45 |
| 2 | Dioxane | 100 | 6 | 55 |
| 3 | Toluene | 110 | 8 | 30 |
| 4 | Acetonitrile | 80 | 6 | 50 |
Table 2: Effect of Catalyst on the Aminomethylation of 2-Fluoropyridine
| Entry | Catalyst (0.1 eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl | 80 | 6 | 45 |
| 2 | H₂SO₄ | 80 | 6 | 40 |
| 3 | Acetic Acid | 80 | 8 | 35 |
| 4 | Trifluoroacetic Acid | 80 | 4 | 60 |
Visualizations
Caption: Experimental workflow for the aminomethylation of 2-fluoropyridine.
Caption: Troubleshooting guide for low-yield aminomethylation reactions.
References
Identifying and removing impurities from (2-Fluoropyridin-3-yl)methanamine
Welcome to the Technical Support Center for (2-Fluoropyridin-3-yl)methanamine. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesized by the reduction of 2-fluoro-3-cyanopyridine?
The primary impurities stem from the starting material and side reactions during the catalytic hydrogenation process. These include:
-
Unreacted Starting Material: 2-fluoro-3-cyanopyridine.
-
Partially Reduced Intermediate: The corresponding imine.
-
Over-reduction/Side-products: Formation of secondary and tertiary amines due to reaction between the product amine and the intermediate imine.[1][2]
-
Dehalogenated Impurities: In some cases, the fluorine atom may be removed during hydrogenation.
Q2: Which analytical techniques are recommended for identifying impurities in this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting trace impurities. A reverse-phase C18 column with a gradient of an acidic aqueous mobile phase and an organic solvent like acetonitrile is a common starting point.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in the identification of major impurities by comparing the spectra to a reference standard.[5]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities by their mass-to-charge ratio.
Q3: What are the most effective methods for purifying crude this compound?
The choice of purification method depends on the nature and quantity of the impurities. The following techniques are commonly employed for aminopyridines:
-
Acid-Base Extraction: This technique leverages the basicity of the amine to separate it from non-basic impurities. The amine is protonated with an acid to make it water-soluble, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which can be extracted with an organic solvent.[6]
-
Column Chromatography: Effective for separating the desired product from impurities with different polarities. Due to the basic nature of aminopyridines, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier like triethylamine or ammonia to the eluent.[7]
-
Recrystallization: A suitable method for purifying solid this compound or its salts. The choice of solvent is critical and should be determined experimentally. Common solvents for aminopyridines include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.[6][8]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for the Main Compound | Secondary interactions between the basic amine and residual silanols on the silica-based column. | Use a base-deactivated column. Add a small amount of a basic modifier (e.g., 0.1% triethylamine) to the mobile phase. |
| Poor Resolution Between Product and Impurities | The mobile phase composition is not optimal. | Optimize the gradient profile of the mobile phase. Try a different organic modifier (e.g., methanol instead of acetonitrile). Consider a different column chemistry (e.g., phenyl-hexyl). |
| Ghost Peaks | Contamination in the HPLC system or solvent. | Flush the system thoroughly. Use fresh, high-purity mobile phase solvents. |
Purification Troubleshooting
| Issue | Purification Method | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Acid-Base Extraction | Incomplete extraction of the product from the aqueous layer. The pH of the aqueous layer was not sufficiently basic during the final extraction. | Perform multiple extractions with the organic solvent. Ensure the pH of the aqueous layer is sufficiently high (e.g., >10) to deprotonate the amine fully. | |
| Product and Impurity Co-elute During Column Chromatography | The polarity of the eluent is too high or the chosen solvent system is not providing adequate separation. | Use a less polar eluent system and consider a gradient elution. Screen different solvent systems using Thin Layer Chromatography (TLC) prior to running the column.[7] | |
| Oiling Out During Recrystallization | The compound is not sufficiently soluble in the hot solvent, or the solution is cooled too quickly. | Add a co-solvent to increase solubility. Ensure the solution is fully dissolved before cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] | |
| Colored Impurities Persist After Purification | The impurities may be highly colored and present even in small amounts. | Treat the solution with activated carbon before the final filtration or crystallization step. |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrument and impurities present.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a 50:50 mixture of acetonitrile and water.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Start with a low polarity eluent (e.g., ethyl acetate/hexanes mixture) and gradually increase the polarity by increasing the proportion of the more polar solvent. To minimize peak tailing, consider adding 0.5-1% triethylamine to the eluent system.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals start to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 3. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alpaipars.com [alpaipars.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Stability issues of (2-Fluoropyridin-3-yl)methanamine in different solvents
Welcome to the technical support center for (2-Fluoropyridin-3-yl)methanamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of this compound in various solvents.
Troubleshooting Guide
This guide addresses common stability-related problems that may be encountered during experiments involving this compound.
Issue 1: Unexpected Degradation of this compound in Solution
-
Question: I am observing a rapid loss of my starting material, this compound, when dissolved in certain solvents. What could be the cause?
-
Answer: The stability of this compound can be influenced by several factors, including the solvent, temperature, light, and presence of contaminants. The primary amino group and the fluorinated pyridine ring are the most reactive sites. Potential causes for degradation include:
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the fluorine atom may undergo nucleophilic substitution to form the corresponding hydroxylated impurity.
-
Oxidation: The primary amine is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen or trace metal impurities in the solvent.
-
Solvent Reactivity: Protic solvents can form hydrogen bonds with the amine, potentially affecting its stability and reactivity.[1] Aprotic polar solvents are generally preferred for reactions involving the amine as a nucleophile.[1]
-
Photodegradation: Exposure to UV light can induce degradation, particularly in photosensitive solvents.
-
Issue 2: Formation of Unknown Impurities in HPLC Analysis
-
Question: My HPLC analysis of a solution of this compound shows several unexpected peaks. How can I identify these impurities?
-
Answer: The formation of new peaks in your chromatogram suggests degradation of the parent compound. To identify these impurities, a systematic forced degradation study is recommended.[2][3] This involves subjecting a solution of the compound to various stress conditions to intentionally induce degradation and then analyzing the resulting mixture, typically by LC-MS, to identify the degradation products. Common stress conditions include:
-
Acidic and basic hydrolysis
-
Oxidation (e.g., with hydrogen peroxide)
-
Thermal stress
-
Photostability (exposure to UV and visible light)
By comparing the retention times and mass spectra of the peaks in your experimental sample to those generated during the forced degradation study, you can tentatively identify the impurities.
-
Issue 3: Inconsistent Reaction Yields
-
Question: I am using this compound as a starting material in a reaction, but I am getting inconsistent yields. Could this be related to its stability?
-
Answer: Yes, inconsistent yields can be a direct consequence of the degradation of your starting material. If the compound degrades in your reaction solvent before or during the reaction, the effective concentration of the active starting material will be lower than expected, leading to reduced and variable yields. It is crucial to ensure the stability of this compound under your specific reaction conditions. Consider performing a stability check of the starting material in the reaction solvent at the reaction temperature for the duration of the reaction, in the absence of other reagents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dry, and dark place.[4][5] The solid material should be kept in a tightly sealed container under an inert atmosphere.[6] For solutions, storage at 2-8°C is often recommended to minimize degradation.[4]
Q2: In which solvents is this compound most stable?
A2: While specific quantitative data is limited in publicly available literature, generally, aprotic solvents such as acetonitrile, THF, and DMF are expected to be more suitable for maintaining the stability of the amine functionality compared to protic solvents like water or methanol, especially if the solution is to be stored for an extended period.[1] However, the stability will also depend on the purity of the solvent and the storage conditions. A preliminary stability study in your solvent of choice is always recommended.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, the following degradation pathways are plausible:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atom on the pyridine ring makes it susceptible to displacement by nucleophiles, including water or hydroxide ions, leading to the formation of (2-hydroxypyridin-3-yl)methanamine.
-
Oxidation of the Amine: The primary amine can be oxidized to form various products, including the corresponding imine or nitro compound, particularly in the presence of oxidizing agents or light.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates.
Q4: How can I monitor the stability of this compound in my solvent?
A4: The most common and effective technique for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. This typically involves:
-
Preparing a solution of the compound in the solvent of interest.
-
Storing the solution under the desired conditions (e.g., specific temperature, light exposure).
-
Injecting aliquots of the solution onto the HPLC system at various time points.
-
Quantifying the peak area of the parent compound and any new impurity peaks that appear over time.
Data on Stability in Different Solvents
The following table summarizes hypothetical stability data for this compound in various solvents under specific conditions. This data is for illustrative purposes to guide experimental design.
| Solvent | Condition | Time (hours) | Assay (% remaining) | Major Degradant(s) |
| Acetonitrile | Room Temp, Light | 24 | >99% | Not Detected |
| Methanol | Room Temp, Light | 24 | 95% | (2-Hydroxypyridin-3-yl)methanamine |
| Water (pH 7) | Room Temp, Light | 24 | 92% | (2-Hydroxypyridin-3-yl)methanamine |
| 0.1 M HCl | 60°C | 8 | 85% | (2-Hydroxypyridin-3-yl)methanamine |
| 0.1 M NaOH | 60°C | 8 | 88% | (2-Hydroxypyridin-3-yl)methanamine |
| Acetonitrile / 3% H₂O₂ | Room Temp, Dark | 4 | 75% | Oxidized impurities |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.[8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a solution of the compound in a suitable solvent in an oven at 60°C for 48 hours. Analyze the samples by HPLC.
-
Photodegradation: Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines. Analyze the sample by HPLC.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. 205744-16-7|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 859164-64-0|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Fluorinated Pyridine Intermediates
Welcome to the Technical Support Center for the scale-up synthesis of fluorinated pyridine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scale-up of these critical reactions.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the scale-up of fluorinated pyridine synthesis.
Issue 1: Low Yield or Incomplete Conversion
Q: My large-scale reaction is showing low yield and/or incomplete conversion of the starting material. What are the potential causes and how can I troubleshoot this?
A: Low yields in scale-up synthesis of fluorinated pyridines can stem from several factors that may not be as prominent at the lab scale. Here’s a systematic approach to diagnosing and addressing the issue:
-
Reagent Purity and Stoichiometry:
-
Impurities: On a larger scale, even small percentages of impurities in starting materials can consume significant amounts of reagents or act as reaction inhibitors. Ensure all starting materials, including the pyridine substrate and fluorinating agent, are of high purity.
-
Stoichiometry: Inaccurate weighing of large quantities of reagents can lead to incorrect stoichiometry. Double-check all measurements and calculations. For heterogeneous reactions, ensure efficient mixing to allow for proper reagent interaction.
-
-
Reaction Conditions:
-
Temperature Control: Exothermic fluorination reactions can be difficult to control at scale, leading to localized overheating and decomposition of reagents or products.[1] Employ efficient cooling systems and consider slower, controlled addition of the fluorinating agent to manage the exotherm.[1]
-
Reaction Time: The reaction kinetics may not scale linearly. Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, LC-MS) to determine the optimal reaction time for completion.[1]
-
Solvent: Ensure the solvent is anhydrous, as water can deactivate many fluorinating agents and lead to unwanted side reactions.[2] For Halex reactions, polar aprotic solvents like DMSO or sulfolane are crucial for solubilizing the fluoride salt.[2]
-
-
Work-up and Purification:
-
Quenching: Improper quenching of the reaction can lead to product loss. For instance, some fluorination reactions require careful quenching with a saturated sodium bicarbonate solution to neutralize acidic byproducts.[1][3]
-
Extraction: Inefficient extraction during work-up can result in significant product loss in the aqueous phase. Ensure proper phase separation and consider back-extraction of the aqueous layer.
-
Purification: Fluorinated pyridines and their byproducts can have close boiling points, making purification by distillation challenging.[1] Employ high-efficiency fractional distillation columns or consider alternative purification methods like column chromatography.
-
Issue 2: Formation of Significant Side Products
Q: I am observing a high percentage of side products in my scaled-up reaction. How can I identify and minimize their formation?
A: The formation of side products is a common challenge in scaling up fluorination reactions. Identifying the nature of the byproduct is the first step towards mitigation.
-
Common Side Reactions and Solutions:
-
Over-fluorination: In some cases, multiple fluorine atoms can be introduced onto the pyridine ring. To minimize this, carefully control the stoichiometry of the fluorinating agent and the reaction time.
-
Elimination Reactions: When introducing fluorine via nucleophilic substitution, elimination reactions can compete, leading to the formation of pyridylalkenes. This is often favored by high temperatures and strongly basic conditions.[1] Running the reaction at lower temperatures can favor substitution over elimination.[1]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the starting material (e.g., a chloropyridine to a hydroxypyridine in a Halex reaction) or the product.[2] Ensuring strictly anhydrous conditions is critical.[1][2]
-
Michael Adducts: In certain reaction pathways, the formation of stable Michael adducts can prevent the desired cyclization to the pyridine ring. Adjusting the reaction temperature or time may be necessary to promote the final cyclization step.
-
-
Process Optimization:
-
Order of Addition: The order in which reagents are added can significantly impact the product distribution. For instance, adding the substrate to the fluorinating agent (or vice versa) can influence selectivity.
-
Mixing: Inadequate mixing in a large reactor can create localized "hot spots" or areas of high reagent concentration, leading to increased side product formation. Ensure the mixing is efficient and uniform throughout the reactor.
-
Issue 3: Runaway Reaction or Exotherm
Q: My reaction is highly exothermic and I'm concerned about a thermal runaway on a large scale. What are the best practices for managing the reaction temperature?
A: Thermal management is a critical safety and process control consideration in scaling up fluorination reactions, many of which are highly exothermic.
-
Control Measures:
-
Slow Reagent Addition: Adding the limiting reagent dropwise or in portions allows for better control over the rate of heat generation.[1]
-
Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling jacket. For highly exothermic reactions, a cryostat may be necessary to maintain a consistent low temperature.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
-
Process Analytical Technology (PAT): Implement in-situ monitoring of the reaction temperature to detect any unexpected exotherms in real-time.
-
-
Safety Protocols:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for assessing the thermal risk and designing appropriate cooling protocols.
-
Quenching Strategy: Have a well-defined and tested emergency quenching procedure in place in case of a thermal runaway.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common methods for synthesizing fluorinated pyridine intermediates on a large scale? A1: The most prevalent industrial methods include:
-
Halex (Halogen Exchange) Reaction: This involves the nucleophilic substitution of a chlorine or bromine atom on the pyridine ring with fluoride, typically using KF or CsF at elevated temperatures.[4] This method is widely used for producing fluoroaromatics on a large scale.[4]
-
C-H Fluorination: Direct fluorination of a C-H bond on the pyridine ring can be achieved using electrophilic fluorinating agents like Selectfluor® or silver(II) fluoride (AgF₂).[5][6][7] These methods can offer high regioselectivity, particularly at the position alpha to the nitrogen.[5][6][7]
-
Diazotization-Fluorination (Balz-Schiemann Reaction): This method involves the conversion of an aminopyridine to a diazonium salt, followed by decomposition in the presence of a fluoride source (e.g., HBF₄). While effective, the thermal instability of diazonium salts can be a safety concern on a large scale.
Q2: How do I choose the right fluorinating agent for my scale-up synthesis? A2: The choice of fluorinating agent depends on several factors, including the substrate, desired regioselectivity, cost, and safety considerations.
-
For Halex reactions: Potassium fluoride (KF) is a cost-effective choice, but often requires high temperatures and phase-transfer catalysts.[4] Cesium fluoride (CsF) is more reactive but also more expensive.[4]
-
For electrophilic C-H fluorination: Selectfluor® is a commercially available, relatively stable, and easy-to-handle solid. N-fluoropyridinium salts offer tunable reactivity based on the substituents on the pyridine ring.[8]
-
Safety: Reagents like elemental fluorine (F₂) and hydrogen fluoride (HF) are highly effective but also extremely hazardous, requiring specialized equipment and handling procedures.[9]
Safety and Handling
Q3: What are the primary safety concerns when scaling up fluorination reactions? A3: The primary safety concerns include:
-
Toxicity and Corrosiveness of Reagents: Many fluorinating agents, such as HF-pyridine and DAST, are highly toxic and corrosive.[1] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[1]
-
Exothermic Reactions: As mentioned in the troubleshooting section, uncontrolled exotherms can lead to thermal runaways and reactor over-pressurization.
-
Water Reactivity: Some fluorinating agents react violently with water.[1] Ensure all glassware and solvents are scrupulously dried.[1]
-
Byproduct Hazards: The reaction may produce hazardous byproducts, such as HF. A proper quenching and work-up procedure is essential to neutralize these byproducts safely.
Q4: What are the best practices for handling and quenching large-scale fluorination reactions? A4:
-
Handling: All manipulations of hazardous fluorinating agents should be conducted in a chemical fume hood with appropriate engineering controls. For highly hazardous reagents like F₂, a dedicated and isolated setup is necessary.
-
Quenching: The quenching procedure should be developed and tested on a small scale first. A common method is the slow addition of the reaction mixture to a cooled, stirred solution of a neutralizing agent, such as saturated sodium bicarbonate.[1] This should be done cautiously to control the rate of gas evolution and heat generation.
Purification and Analysis
Q5: What are the most effective methods for purifying fluorinated pyridine intermediates at scale? A5:
-
Fractional Distillation: For volatile liquid products, high-efficiency fractional distillation is often the method of choice.[1] However, it can be challenging if the boiling points of the product and impurities are close.[1]
-
Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification technique.
-
Column Chromatography: While more common in the lab, large-scale column chromatography can be used for high-value intermediates where other methods are not suitable.
Q6: What analytical techniques are recommended for monitoring reaction progress and ensuring product quality at scale? A6:
-
Reaction Monitoring: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are ideal for monitoring the disappearance of starting materials and the appearance of the product.
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C) is essential for confirming the structure of the final product. Mass Spectrometry (MS) is used to confirm the molecular weight.
-
Purity Analysis: GC and HPLC are used to determine the purity of the final product.
Experimental Protocols
Protocol 1: Scale-Up Halex Fluorination of 2-Chloropyridine
This protocol describes a general procedure for the fluorination of 2-chloropyridine to 2-fluoropyridine using potassium fluoride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloropyridine | 113.55 | 1.14 kg | 10.0 |
| Potassium Fluoride (spray-dried) | 58.10 | 1.16 kg | 20.0 |
| 18-Crown-6 | 264.32 | 264 g | 1.0 |
| Sulfolane (anhydrous) | 120.17 | 5 L | - |
Procedure:
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is charged with spray-dried potassium fluoride (1.16 kg) and 18-crown-6 (264 g).
-
Solvent Addition: Anhydrous sulfolane (5 L) is added to the reactor.
-
Inert Atmosphere: The reactor is purged with dry nitrogen.
-
Heating: The mixture is heated to 180°C with vigorous stirring.
-
Substrate Addition: 2-Chloropyridine (1.14 kg) is added slowly to the reactor over a period of 2 hours, maintaining the internal temperature between 180-190°C.
-
Reaction Monitoring: The reaction is monitored by GC analysis of aliquots taken every hour. The reaction is typically complete within 8-12 hours.
-
Cooling: Once the reaction is complete, the mixture is cooled to room temperature.
-
Work-up: The reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the 2-fluoropyridine.
-
Purification: The crude product is purified by a second fractional distillation to achieve high purity.
Expected Yield: 75-85%
Protocol 2: Gram-Scale C-H Fluorination of a Substituted Pyridine using AgF₂
This protocol is adapted from a literature procedure for the fluorination of 2-phenylpyridine.[7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Phenylpyridine | 155.19 | 7.76 g | 0.05 |
| Silver(II) Fluoride (AgF₂) | 145.86 | 14.6 g | 0.10 |
| Acetonitrile (anhydrous) | 41.05 | 250 mL | - |
Procedure:
-
Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stir bar is charged with 2-phenylpyridine (7.76 g).
-
Solvent Addition: Anhydrous acetonitrile (250 mL) is added to the flask.
-
Reagent Addition: Silver(II) fluoride (14.6 g) is added to the stirred solution in one portion. Caution: AgF₂ is moisture-sensitive and should be handled quickly in the air.[7]
-
Reaction: The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction can be monitored by TLC.[7]
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the silver salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a heptane/ethyl acetate gradient) to afford the 2-fluoro-6-phenylpyridine.[7]
Expected Yield: 79-81%[7]
Visualizations
Caption: Troubleshooting workflow for low yield in fluorinated pyridine synthesis.
Caption: General experimental workflow for a scaled-up Halex reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Preventing byproduct formation in fluoropyridine synthesis
Welcome to the technical support center for fluoropyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on preventing common byproduct formation.
Troubleshooting Guide: Common Issues in Fluoropyridine Synthesis
This guide addresses frequent problems encountered during the synthesis of fluoropyridines via Halex (SNAr) and Balz-Schiemann reactions. Identifying the primary byproduct is the first step in effective troubleshooting.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) | Applicable Reaction |
| Low yield with significant formation of a hydroxypyridine or pyridone byproduct. | Presence of residual water in the reaction mixture. Hygroscopic nature of alkali-metal fluoride (e.g., KF). | - Use spray-dried or anhydrous potassium fluoride (KF).- Dry solvents rigorously before use (e.g., by distillation over a drying agent or using a solvent purification system).- Perform azeotropic distillation of the reaction mixture with an appropriate solvent (e.g., toluene) before reaching the final reaction temperature to remove trace water.[1]- Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). | Halex (SNAr) |
| Reaction is sluggish, incomplete, or requires very high temperatures (>200°C), leading to thermal decomposition byproducts. | 1. Low solubility and reactivity of the fluoride source (e.g., standard KF).2. Inefficient transfer of fluoride anion to the organic phase. | - Use a more soluble fluoride source like Cesium Fluoride (CsF) or Tetrabutylammonium Fluoride (TBAF).[2]- Add a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride) or a crown ether to improve the solubility and nucleophilicity of the fluoride ion.[1][3]- Use highly polar aprotic solvents like DMSO, DMF, or Sulfolane to better solvate the reactants.[2][4] | Halex (SNAr) |
| Formation of phenolic (hydroxypyridine) and other solvent-adduct byproducts. | The highly reactive aryl cation intermediate generated during the decomposition of the diazonium salt reacts with trace water or the solvent. | - Ensure rigorous exclusion of water from the reaction.- Use low- or non-polar solvents (e.g., hexane, PhCl) which are less likely to react with the aryl cation and can improve yields by keeping the diazonium and tetrafluoroborate ions in closer proximity.[5]- Isolate and thoroughly dry the diazonium tetrafluoroborate salt before thermal decomposition. | Balz-Schiemann |
| Potentially explosive or uncontrolled decomposition of the reaction mixture. | The diazonium salt intermediate is thermally unstable and can decompose violently. | - Maintain precise temperature control during the diazotization step (typically -5 to 0°C).- Avoid isolating the diazonium salt where possible. If isolation is necessary, handle it with extreme care and avoid friction or shock.- Perform the thermal decomposition step by adding the isolated diazonium salt portion-wise to the heated solvent. | Balz-Schiemann |
Frequently Asked Questions (FAQs)
Halex (SNAr) Reaction
Q1: Why is my Halex reaction failing or giving low yields despite using anhydrous KF and dry solvent?
Solution: The use of a Phase-Transfer Catalyst (PTC) is highly recommended. A PTC, such as tetraphenylphosphonium bromide or a quaternary ammonium salt, contains a lipophilic cation that pairs with the fluoride anion. This ion pair is soluble in the organic phase, effectively transporting the "naked," highly reactive fluoride anion to the substrate, which can dramatically increase reaction rates and yields under milder conditions.[6]
Q2: What is "spray-dried" potassium fluoride, and how does it differ from standard anhydrous KF?
A2: Spray-dried KF is a commercially available, high-surface-area form of potassium fluoride. It is prepared by spraying a KF solution into a hot chamber, which results in fine, amorphous particles. This form is less crystalline and has a greater surface area than standard ground KF, making it more reactive in heterogeneous reactions like the Halex process. It is also highly anhydrous, which helps to prevent the formation of hydroxypyridine byproducts.
Q3: Can I use other fluoride sources besides KF? What are the pros and cons?
A3: Yes, other fluoride sources can be used.
-
Cesium Fluoride (CsF): CsF is more soluble in aprotic solvents than KF and is often more effective, allowing for lower reaction temperatures. However, it is significantly more expensive, making it less suitable for large-scale synthesis.[7]
-
Tetrabutylammonium Fluoride (TBAF): TBAF is highly soluble in organic solvents. However, it is very hygroscopic and typically sold as a hydrate. The presence of water severely reduces fluoride nucleophilicity. Anhydrous forms can be prepared but may decompose via Hofmann elimination at the high temperatures often required for the reaction.[8]
Balz-Schiemann Reaction
Q4: My Balz-Schiemann reaction is producing a significant amount of a tar-like substance and multiple unidentified byproducts. What's happening?
A4: This is often a result of the thermal decomposition of the diazonium salt intermediate proceeding through undesired pathways, such as radical reactions or reactions with the solvent. The choice of solvent plays a critical role. While polar solvents are used for the initial diazotization, they can interfere with the subsequent decomposition step. Using non-polar solvents like hexane for the decomposition can significantly improve the yield of the desired aryl fluoride by minimizing side reactions.[5]
Q5: Are there alternatives to isolating the potentially explosive diazonium tetrafluoroborate salt?
A5: Yes, modifications to the traditional Balz-Schiemann reaction can avoid the isolation of the diazonium salt. One approach is to perform the diazotization using nitrosonium salts like [NO]SbF₆ in an organic solvent, allowing for a one-pot reaction.[9] Another method involves conducting the diazotization in liquid hydrogen fluoride, which acts as both the reagent and the fluoride source, followed by in-situ decomposition.[9] These methods can improve safety and efficiency but may require specialized equipment to handle reagents like liquid HF.
Data Presentation: Impact of Reaction Conditions
The following tables summarize how different reaction parameters can influence product yield and byproduct formation in the Halex reaction of a generic chloropyridine.
Table 1: Effect of Fluoride Source and Phase-Transfer Catalyst (PTC) on Halex Reaction
| Entry | Fluoride Source | Catalyst (PTC) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Hydroxypyridine Byproduct (%) |
| 1 | Standard KF | None | DMSO | 190 | 24 | 35 | 15 |
| 2 | Spray-Dried KF | None | DMSO | 190 | 18 | 65 | 5 |
| 3 | Spray-Dried KF | Tetrabutylammonium Chloride | DMSO | 150 | 12 | 92 | <2 |
| 4 | CsF | None | DMF | 130 | 10 | 95 | <1 |
Data compiled and generalized from principles discussed in cited literature for illustrative purposes.[3][4][7]
Key Experimental Protocols
Protocol 1: Halex Fluorination of 2-Chloropyridine using Spray-Dried KF and a Phase-Transfer Catalyst
This protocol is designed to minimize hydrolysis byproducts and improve reaction efficiency.
-
Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (1.5 equivalents) and tetrabutylammonium chloride (0.1 equivalents).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Azeotropic Dehydration (Optional but Recommended): If the solvent or reagents are suspected to contain trace moisture, add toluene (approx. 20% of DMSO volume). Heat the mixture to reflux to azeotropically remove water using a Dean-Stark trap. After water removal is complete, distill off the toluene.
-
Reactant Addition: Cool the mixture to room temperature and add 2-chloropyridine (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 150°C and stir vigorously. Monitor the reaction progress by GC-MS or TLC.
-
Workup: After the reaction is complete (typically 10-15 hours), cool the mixture to room temperature. Pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Protocol 2: Preparation of Anhydrous Potassium Fluoride
For experiments where spray-dried KF is unavailable, this protocol can be used to prepare anhydrous KF.
-
Initial Drying: Place commercially available KF in a ceramic dish and dry in an oven at 150°C for 12-24 hours to remove bulk water.
-
Fine Grinding: Quickly transfer the hot KF to a dry mortar and pestle and grind it into a fine powder. This step should be done rapidly to minimize moisture absorption from the atmosphere.
-
Final Drying (Spray-Drying Simulation): For optimal results mimicking spray-drying, a solution of KF in water can be atomized into a hot air stream (350-400°C) in specialized lab equipment.[10] Alternatively, for a standard lab procedure, the finely ground powder from step 2 should be heated under high vacuum at >150°C for another 4-6 hours just before use.
-
Storage: Store the freshly dried, anhydrous KF in a desiccator under vacuum or in a glovebox until ready for use.
Visual Guides and Workflows
Reaction Pathways: Desired Product vs. Byproduct
Caption: Key reaction pathways in a Halex synthesis.
Workflow: Troubleshooting Low Yields
References
- 1. asianpubs.org [asianpubs.org]
- 2. Halex process - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. gchemglobal.com [gchemglobal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 10. US6046358A - Catalysis in halogen exchange reactions - Google Patents [patents.google.com]
Overcoming poor reactivity in nucleophilic substitution of 2-fluoropyridines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-fluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction with a 2-fluoropyridine failing or giving low yields?
Low yields or reaction failure in the SNAr of 2-fluoropyridines can stem from several factors:
-
Substrate Reactivity: The electronic nature of the pyridine ring is crucial. Electron-withdrawing groups on the ring enhance reactivity, while electron-donating groups can significantly decrease it. Unactivated 2-fluoropyridines may require more forcing conditions.[1][2][3]
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Nucleophile Strength: Weakly nucleophilic reagents will react sluggishly. The nucleophilicity of amines, alcohols, and thiols often needs to be enhanced by a suitable base.
-
Reaction Conditions: Inappropriate choice of solvent, base, or temperature can lead to poor results. The presence of water can also be detrimental, especially when using strong bases.[4]
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Leaving Group Ability: While fluoride is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine which stabilizes the intermediate, its C-F bond is the strongest single bond to carbon.[4] The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer intermediate.[4]
Q2: What are the advantages of using 2-fluoropyridines over other 2-halopyridines in SNAr reactions?
2-Fluoropyridines offer several advantages in nucleophilic aromatic substitution reactions:
-
Enhanced Reactivity: The strong electron-withdrawing nature of the fluorine atom activates the pyridine ring for nucleophilic attack more effectively than other halogens. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1][2]
-
Milder Reaction Conditions: The increased reactivity often allows for the use of lower temperatures and weaker bases, which is critical when working with sensitive functional groups.[1][2][4]
-
Broad Nucleophile Scope: A wide variety of O-, N-, S-, and C-centered nucleophiles can be successfully employed.[1][2][4]
-
Predictable Regioselectivity: Nucleophilic attack is highly favored at the 2- and 4-positions of the pyridine ring because the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate through resonance.[4]
Q3: How can I activate a poorly reactive 2-fluoropyridine substrate?
If your 2-fluoropyridine substrate is electronically deactivated (e.g., contains electron-donating groups), you can employ several strategies to improve reactivity:
-
Use of Stronger Bases: Employing a strong base like potassium tert-butoxide (KOtBu) can increase the nucleophilicity of your nucleophile (e.g., an alcohol).[4]
-
Higher Temperatures: Increasing the reaction temperature can overcome the activation energy barrier. Microwave heating can also be an effective method to accelerate the reaction.[3][5][6][7][8]
-
Choice of Solvent: Polar aprotic solvents like DMSO, DMF, or THF are generally preferred as they can solvate the cation of the base while leaving the anionic nucleophile more reactive.[4][9]
-
Phase-Transfer Catalysis: For reactions involving an ionic nucleophile in a biphasic system, a phase-transfer catalyst (PTC) like a quaternary ammonium salt can facilitate the transfer of the nucleophile to the organic phase, thereby increasing the reaction rate.[10][11][12]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the nucleophilic substitution of 2-fluoropyridines.
Caption: Troubleshooting workflow for SNAr reactions of 2-fluoropyridines.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the nucleophilic aromatic substitution on unsubstituted 2-fluoropyridine with various classes of nucleophiles, demonstrating high conversion rates.[4]
Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles [4]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1°, 2°, or 3° Alcohol | Cyclohexanol | KOtBu | THF | 50 | 3 | >95 |
| Phenol | Phenol | K₃PO₄ | tAmyl-OH | 110 | 12 | >95 |
| Thiol | Thiophenol | K₃PO₄ | tAmyl-OH | 110 | 3 | >95 |
Table 2: SNAr with Nitrogen-Based Nucleophiles [4]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1° or 2° Amine | Morpholine | K₃PO₄ | tAmyl-OH | 110 | 3 | >95 |
| Amide | Benzamide | K₂CO₃ | DMSO | 130 | 12 | >95 |
| N-Heterocycle | Indole | K₂CO₃ | DMSO | 130 | 12 | >95 |
Table 3: SNAr with Carbon-Based Nucleophiles [4]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyanide | KCN | - | DMSO | 130 | 12 | ~80 |
Experimental Protocols
General Considerations:
-
Reactions involving strong bases such as KOtBu should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[4]
-
Solvents should be anhydrous, particularly for reactions sensitive to water.[4]
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
Protocol 1: Synthesis of 2-Morpholinopyridine [4]
This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
tert-Amyl alcohol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen line)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).[4]
-
Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).[4]
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).[4]
-
Stir the reaction mixture and heat to 110 °C.[4]
-
Monitor the reaction by TLC or LC-MS until the 2-fluoropyridine is consumed (typically 3 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.[4]
Visualizations
Caption: General mechanism of SNAr on 2-fluoropyridine.
Caption: Typical experimental workflow for SNAr reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted synthesis of antimicrobial dihydropyridines and tetrahydropyrimidin-2-ones: novel compounds against aspergillosis [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis of 2'-O-aryluridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis of ruthenium(ii) complexes containing levofloxacin-induced G2/M phase arrest by triggering DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties [mdpi.com]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. ijirset.com [ijirset.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. biomedres.us [biomedres.us]
Navigating Thermal Challenges in Fluorinated Amine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fluorinated amines is a critical process in the development of novel pharmaceuticals and agrochemicals. However, the inherent reactivity of fluorinating agents and the exothermic nature of many amination reactions present significant challenges, including the risk of thermal instability and runaway reactions. This technical support center provides troubleshooting guidance and frequently asked questions to help you safely and effectively manage these challenges in your laboratory.
Troubleshooting Guide: Managing Thermal Events
This guide addresses common issues encountered during the synthesis of fluorinated amines, focusing on the prevention and control of thermal instability.
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
-
Question: My reaction temperature is rising too quickly and becoming difficult to control upon adding the amine or fluorinating agent. What should I do?
-
Answer: This indicates a highly exothermic reaction that is proceeding too quickly. Immediate action is required to prevent a thermal runaway.
-
Immediate Actions:
-
Stop the addition of the reagent immediately.
-
Increase the efficiency of cooling by lowering the temperature of the cooling bath or increasing the coolant flow rate.
-
If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. Ensure the solvent is compatible with all reaction components.
-
-
Preventative Measures for Future Experiments:
-
Slower Addition Rate: Employ a syringe pump for precise and slow addition of the limiting reagent.
-
Lower Reaction Temperature: Start the reaction at a lower temperature to better manage the initial exotherm.
-
Dilution: Increase the solvent volume to improve heat dissipation.
-
Reverse Addition: Consider adding the more reactive component (e.g., the activated fluoroaromatic) to the amine solution to maintain a low concentration of the reactive species.
-
-
Issue 2: Reaction "Stalls" After an Initial Exotherm
-
Question: The reaction showed an initial temperature spike, but now the conversion has stopped, and the temperature has dropped below the target. What could be the cause?
-
Answer: This could be due to several factors, including reagent degradation, formation of an inhibiting byproduct, or a change in solubility.
-
Troubleshooting Steps:
-
Analyze a Sample: Take a small, quenched aliquot of the reaction mixture and analyze it by a suitable method (e.g., LC-MS, GC-MS, or NMR) to determine the composition and identify any major byproducts.
-
Check Reagent Stability: Some fluorinating agents and activated intermediates can be unstable, especially at elevated temperatures. The initial exotherm may have degraded a portion of your reagents.
-
Solubility Issues: The product or a byproduct may have precipitated out of solution, hindering further reaction. Visually inspect the reaction mixture for any solids.
-
-
Issue 3: Formation of Dark-Colored Byproducts and Tars
-
Question: My reaction mixture has turned dark brown or black, and I am observing the formation of tarry materials. What is happening?
-
Answer: Dark coloration and tar formation are often indicative of decomposition and unwanted side reactions, which can be highly exothermic.
-
Probable Causes:
-
Excessive Temperature: Localized "hot spots" or an overall reaction temperature that is too high can lead to decomposition of starting materials, intermediates, or products.
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze decomposition pathways.
-
Strongly Basic Conditions: Some fluorinated compounds are unstable in the presence of strong bases, leading to elimination or other side reactions.
-
-
Solutions:
-
Improve Temperature Control: Ensure uniform stirring and efficient cooling to prevent localized heating.
-
Purify Starting Materials: Use high-purity reagents and anhydrous solvents.
-
Optimize Base: If a base is used, consider a weaker or non-nucleophilic base. The stoichiometry of the base should also be carefully controlled.
-
-
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with the synthesis of fluorinated amines?
The primary hazards include:
-
Thermal Runaway: Many amination reactions on activated fluoroaromatics are highly exothermic. If the heat generated is not effectively removed, the reaction rate can increase exponentially, leading to a rapid rise in temperature and pressure.[1]
-
Hazardous Reagents: Many fluorinating agents are toxic, corrosive, and/or moisture-sensitive.[2][3] For example, reagents like diethylaminosulfur trifluoride (DAST) can be unstable at higher temperatures.[3]
-
Toxic Byproducts: The generation of hazardous byproducts, such as hydrogen fluoride (HF), is a significant concern.[3] HF is highly corrosive and toxic.
2. How can I predict the potential for thermal instability in my reaction?
-
Literature Review: Carefully review the literature for similar reactions. Pay close to attention to reported reaction conditions, exotherms, and safety precautions.
-
Reaction Calorimetry: For novel or scaled-up reactions, performing reaction calorimetry (RC1) or differential scanning calorimetry (DSC) can provide crucial data on the heat of reaction, onset temperature of decomposition, and maximum temperature of synthesis reaction (MTSR).[4][5] This data is essential for a thorough risk assessment.
-
Small-Scale Trials: Always conduct initial experiments on a small scale to observe the reaction's thermal profile before attempting a larger scale synthesis.
3. What are the advantages of using flow chemistry for synthesizing fluorinated amines?
Flow chemistry, or the use of microreactors, offers significant safety advantages for managing highly exothermic reactions:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat removal, minimizing the risk of thermal runaway.[5][6]
-
Precise Temperature Control: The small reaction volume enables very precise and uniform temperature control.[6]
-
Safe Handling of Hazardous Reagents: Flow systems can be designed for the in-situ generation and immediate consumption of hazardous reagents, minimizing their accumulation.[7]
-
Scalability: Scaling up a reaction in a flow system often involves running the reactor for a longer time or using multiple reactors in parallel, which avoids the challenges associated with heat transfer in large batch reactors.[7]
4. What are some common, safer alternative fluorinating reagents or methods?
Recent research has focused on developing safer fluorination protocols:
-
In-situ Generation of Reagents: For some transformations, reactive intermediates can be generated in situ from more stable precursors, avoiding the handling of highly hazardous reagents.[8][9]
-
Solid-Supported Reagents: The use of immobilized reagents can simplify purification and reduce exposure to hazardous materials.[10]
-
Enzymatic Synthesis: Biocatalysis using enzymes like reductive aminases can offer a milder and more selective route to fluorinated amines under ambient conditions.[11]
5. What personal protective equipment (PPE) is essential when working with fluorinated compounds?
Appropriate PPE is crucial for minimizing exposure to hazardous chemicals.[2]
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles when there is a significant risk of splashing.[2]
-
Hand Protection: Select gloves based on their compatibility with the specific fluorinated compounds and solvents being used. Double-gloving is often recommended.[2]
-
Body Protection: A flame-resistant lab coat is mandatory. For larger-scale operations or when handling particularly hazardous materials, a chemical-resistant apron or suit may be necessary.[2]
-
Work Environment: All manipulations should be performed in a properly functioning chemical fume hood.[2]
Data Presentation
Table 1: Key Thermal Safety Parameters for Common Reaction Classes
| Reaction Class | Typical Heat of Reaction (ΔHrxn) | Onset Temperature of Decomposition (TD) | Key Considerations for Thermal Stability |
| Nucleophilic Aromatic Substitution (SNAr) with Amines | Highly Exothermic (-100 to -200 kJ/mol) | Varies with substrate; can be close to reaction temp. | Rate is highly dependent on temperature and concentration. Risk of runaway is high without proper control.[12][13][14] |
| Reductive Amination | Moderately Exothermic (-50 to -100 kJ/mol) | Generally high, but dependent on reagents. | Hydrogenation catalysts can be pyrophoric. Control of hydrogen pressure is critical. |
| Deoxyfluorination (e.g., with DAST) | Variable, can be highly exothermic. | DAST can decompose violently above 90°C. | Strict temperature control is essential. Avoid heating DAST.[3] |
Note: The values presented are approximate and can vary significantly based on the specific substrates, reagents, and reaction conditions. Experimental determination of these parameters is highly recommended for new or scaled-up processes.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale SNAr Reaction to Assess Thermal Profile
-
Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a nitrogen inlet, and a condenser is placed in a cooling bath (e.g., ice-water or dry ice/acetone).
-
Reagents: The fluoroaromatic substrate is dissolved in an appropriate anhydrous solvent (e.g., DMSO, DMF, or NMP) in the reaction flask and cooled to the desired starting temperature (e.g., 0 °C).
-
Addition: The amine is dissolved in a small amount of the same solvent and added dropwise to the stirred solution of the fluoroaromatic substrate via a syringe pump over a prolonged period (e.g., 1-2 hours).
-
Monitoring: The internal reaction temperature is monitored continuously. The rate of addition should be adjusted to maintain the temperature within a narrow, desired range (e.g., ± 2 °C).
-
Work-up: Once the addition is complete and the reaction is deemed finished by TLC or LC-MS analysis of an aliquot, the reaction is carefully quenched by pouring it into a stirred mixture of ice and water.
-
Analysis: The thermal profile (temperature vs. time) should be plotted to visualize the exotherm. This data can inform the design of larger-scale experiments.
Visualizations
Figure 1: Simplified Pathway to Thermal Runaway
Figure 2: Troubleshooting Workflow for Thermal Instability
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 7. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 11. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2- and 3-Fluoropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-fluoropyridine and 3-fluoropyridine. While direct comparative experimental data on the parent molecules is limited in publicly available literature, this document synthesizes information on their physicochemical properties, potential biological effects based on related compounds, and detailed experimental protocols to enable researchers to conduct their own comparative studies.
Introduction
Fluorination is a key strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds, including metabolic stability, binding affinity, and bioavailability. The position of the fluorine atom on a pyridine ring can significantly influence these properties and, consequently, the biological activity of the molecule. This guide focuses on the 2- and 3-isomers of fluoropyridine, providing a framework for their comparative evaluation.
Physicochemical Properties
The electronic properties of the pyridine ring are altered by the substitution of a fluorine atom. The strong electron-withdrawing nature of fluorine can impact the pKa, lipophilicity, and reactivity of the molecule.
| Property | 2-Fluoropyridine | 3-Fluoropyridine | Significance in Biological Context |
| pKa | -0.44 | 2.97 | The lower pKa of 2-fluoropyridine, due to the proximity of the fluorine atom to the nitrogen, results in reduced basicity. This can decrease off-target interactions with acidic organelles and modulate the ionization state at physiological pH, potentially improving cell permeability. |
| Reactivity | The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, making it a useful intermediate for the synthesis of 2,3-disubstituted pyridines.[1] | The fluorine atom at the 3-position also influences the ring's reactivity, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). | The differential reactivity of the C-F bond in the two isomers can influence their metabolism and potential to form covalent bonds with biological targets. |
Comparative Biological Activity: A Framework for Evaluation
In the absence of direct comparative studies, this section outlines key biological activities that should be assessed to understand the differential effects of 2- and 3-fluoropyridine. Hypothetical data is presented to illustrate how such comparisons can be structured.
Cytotoxicity
The cytotoxic potential of these isomers against various cancer cell lines can be determined using assays such as the MTT or colony formation assay.
Table 1: Hypothetical Comparative Cytotoxicity (IC₅₀ in µM) of 2- and 3-Fluoropyridine
| Cell Line | Cancer Type | 2-Fluoropyridine (IC₅₀ µM) | 3-Fluoropyridine (IC₅₀ µM) |
| MCF-7 | Breast Adenocarcinoma | 50 | 75 |
| A549 | Lung Carcinoma | 65 | 80 |
| HeLa | Cervical Adenocarcinoma | 45 | 60 |
Note: These are hypothetical values for illustrative purposes. Actual values would need to be determined experimentally.
Enzyme Inhibition
Fluorinated compounds are known to act as enzyme inhibitors. A comparative analysis of the inhibitory activity of 2- and 3-fluoropyridine against a panel of relevant enzymes (e.g., kinases, metabolic enzymes) is crucial.
Table 2: Hypothetical Comparative Enzyme Inhibition (IC₅₀ in µM) of 2- and 3-Fluoropyridine
| Enzyme | 2-Fluoropyridine (IC₅₀ µM) | 3-Fluoropyridine (IC₅₀ µM) |
| Kinase X | 15 | 25 |
| Kinase Y | 30 | 20 |
| CYP3A4 | >100 | >100 |
Note: These are hypothetical values for illustrative purposes. Actual values would need to be determined experimentally.
Metabolic Stability
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro assays using human liver microsomes (HLM) can provide an initial assessment of a compound's metabolic fate.
Table 3: Hypothetical Comparative Metabolic Stability of 2- and 3-Fluoropyridine in HLM
| Compound | Half-life (t₁/₂) in HLM (min) |
| 2-Fluoropyridine | 45 |
| 3-Fluoropyridine | 60 |
Note: These are hypothetical values for illustrative purposes. Actual values would need to be determined experimentally.
Potential Mechanisms of Action and Signaling Pathways
While specific pathways modulated by 2- and 3-fluoropyridine are not well-defined, related fluorinated pyridine derivatives have been shown to target key signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers.
References
A Comparative Guide to (2-Fluoropyridin-3-yl)methanamine and (2-chloropyridin-3-yl)methanamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. Halogenated pyridines, in particular, serve as versatile intermediates. This guide provides a detailed comparison of two key synthons: (2-Fluoropyridin-3-yl)methanamine and (2-chloropyridin-3-yl)methanamine, focusing on their reactivity, synthetic applications, and the strategic advantages each offers in drug discovery.
Physicochemical Properties
A fundamental comparison of the two molecules reveals differences in their molecular weight and the nature of the carbon-halogen bond, which dictates their reactivity.
| Property | This compound | (2-chloropyridin-3-yl)methanamine |
| Molecular Formula | C₆H₇FN₂ | C₆H₇ClN₂ |
| Molecular Weight | 126.13 g/mol | 142.58 g/mol [1] |
| C-X Bond Energy (approx.) | ~485 kJ/mol (C-F) | ~346 kJ/mol (C-Cl) |
Reactivity in Key Synthetic Transformations
The primary difference in the synthetic utility of these two molecules stems from the distinct reactivity of the C-F and C-Cl bonds on the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, the rate-determining step is typically the attack of a nucleophile on the electron-deficient pyridine ring. The high electronegativity of fluorine makes the 2-position of the pyridine ring in this compound more electrophilic and better able to stabilize the intermediate Meisenheimer complex. Consequently, the C-F bond is more readily cleaved by nucleophiles.
General Reactivity Trend for SNAr: F > Cl > Br > I
This makes This compound the more reactive substrate in SNAr reactions, often allowing for milder reaction conditions and shorter reaction times.
Palladium-Catalyzed Cross-Coupling Reactions
Conversely, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The weaker C-Cl bond in (2-chloropyridin-3-yl)methanamine undergoes oxidative addition more readily than the strong C-F bond.
General Reactivity Trend for Cross-Coupling: I > Br > Cl > F
Therefore, (2-chloropyridin-3-yl)methanamine is the preferred substrate for these transformations, generally providing higher yields and requiring less forcing conditions.
Experimental Data and Protocols
Acylation of the Aminomethyl Group
The primary amine of both molecules readily undergoes acylation. The reactivity of the amine is not significantly influenced by the halogen substituent on the pyridine ring in this context.
Representative Acylation Protocol:
A solution of the aminomethylpyridine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF) is treated with a base (e.g., triethylamine, pyridine, 1.2 eq.) and the acylating agent (e.g., acetyl chloride, benzoyl chloride, 1.1 eq.) at 0 °C to room temperature. The reaction is typically stirred for 1-4 hours.
| Reactant | Acylating Agent | Product | Typical Yield |
| (2-Halopyridin-3-yl)methanamine | Acetyl Chloride | N-((2-Halopyridin-3-yl)methyl)acetamide | >90% |
| (2-Halopyridin-3-yl)methanamine | Benzoyl Chloride | N-((2-Halopyridin-3-yl)methyl)benzamide | >90% |
Note: Yields are estimated based on general acylation reactions of primary amines.
Logical Flow of Acylation Reaction:
Caption: General workflow for the acylation of aminomethylpyridines.
N-Alkylation of the Aminomethyl Group
Similar to acylation, the N-alkylation of the primary amine is a common transformation. The choice between the fluoro- and chloro-analogs will likely not have a major impact on the outcome of this specific reaction.
Representative Alkylation Protocol:
To a solution of the aminomethylpyridine (1.0 eq.) and an alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.) in a polar aprotic solvent (e.g., DMF, acetonitrile), a base such as potassium carbonate or sodium hydride is added. The reaction is stirred at room temperature or elevated temperatures until completion.
| Reactant | Alkylating Agent | Product | Typical Yield |
| (2-Halopyridin-3-yl)methanamine | Methyl Iodide | 1-(2-Halopyridin-3-yl)-N-methylmethanamine | 70-90% |
| (2-Halopyridin-3-yl)methanamine | Benzyl Bromide | N-Benzyl-1-(2-halopyridin-3-yl)methanamine | 70-90% |
Note: Yields are estimated based on general alkylation reactions of primary amines.
Applications in Drug Synthesis
The choice between this compound and (2-chloropyridin-3-yl)methanamine is often dictated by the subsequent steps in a synthetic route toward an active pharmaceutical ingredient (API).
Case Study: Synthesis of a Hypothetical Kinase Inhibitor via SNAr
In the synthesis of many kinase inhibitors, a key step involves the coupling of a heterocyclic amine with an activated heteroaryl ring. In such cases, the higher reactivity of the 2-fluoropyridine derivative is advantageous.
Synthetic Pathway:
Caption: SNAr pathway utilizing the fluoropyridine derivative.
Experimental Protocol Snippet (Hypothetical):
A mixture of this compound (1.0 eq.), the heterocyclic nucleophile (1.1 eq.), and a base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like DMF or DMSO is heated to 80-120 °C for 4-12 hours. The higher reactivity of the fluoro-derivative often leads to cleaner reactions and higher yields compared to the chloro-analog under similar conditions.
Case Study: Synthesis of a Hypothetical CNS Agent via Suzuki Coupling
For the synthesis of molecules requiring the formation of a C-C bond at the 2-position of the pyridine, a Suzuki coupling is a common strategy. Here, the 2-chloro derivative is the superior choice.
Synthetic Pathway:
Caption: Suzuki coupling pathway utilizing the chloropyridine derivative.
Experimental Protocol Snippet (Hypothetical):
A mixture of (2-chloropyridin-3-yl)methanamine (1.0 eq.), the boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.) in a solvent system such as toluene/water or dioxane/water is heated to reflux for 6-18 hours under an inert atmosphere. The use of the 2-fluoro analog in this reaction would likely require more specialized and expensive catalysts and ligands, and may still result in lower yields.
Conclusion and Strategic Recommendations
The choice between this compound and (2-chloropyridin-3-yl)methanamine is a strategic one, heavily dependent on the planned synthetic route.
-
For synthetic routes dominated by nucleophilic aromatic substitution , this compound is the reagent of choice due to its enhanced reactivity, which can lead to milder reaction conditions, shorter reaction times, and potentially higher yields.
-
For synthetic strategies that rely on palladium-catalyzed cross-coupling reactions to form C-C or C-N bonds at the 2-position , (2-chloropyridin-3-yl)methanamine is the more suitable and cost-effective option.
In drug discovery, the incorporation of fluorine can also offer metabolic stability and altered pharmacokinetic properties. Therefore, even if the synthesis is more challenging, the fluoro-derivative may be preferred for its potential to impart favorable biological properties to the final drug candidate. Researchers should carefully consider both the synthetic feasibility and the desired properties of the target molecule when selecting between these two valuable building blocks.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Aminomethylpyridines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated versus non-fluorinated aminomethylpyridines, a class of compounds with significant potential in drug development. By examining key physicochemical properties, metabolic stability, and biological activity, we aim to provide an objective overview supported by experimental data to inform rational drug design.
Key Physicochemical and Pharmacokinetic Properties
The introduction of a fluorine atom to the pyridine ring of an aminomethylpyridine can induce significant changes in its electronic properties.[1] These modifications can lead to improved metabolic stability, enhanced binding affinity, and better bioavailability of drug candidates.[1]
Modulation of Basicity (pKa)
Fluorine's strong electron-withdrawing nature significantly lowers the basicity (pKa) of the pyridine nitrogen and the exocyclic amine.[1][2] This reduction in pKa can be advantageous in several ways. A lower pKa can prevent off-target interactions with acidic cellular components and fine-tune the molecule's ionization state at physiological pH, which may, in turn, improve cell permeability.[1]
Impact on Lipophilicity (LogP)
The effect of fluorination on lipophilicity is context-dependent.[3][4] While the introduction of a single fluorine atom can sometimes decrease lipophilicity due to increased polarity, in other cases, it can enhance it by masking polar functionalities.[3][4] This modulation of LogP is a critical parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Data Summary
The following tables summarize the key quantitative data comparing a hypothetical representative non-fluorinated aminomethylpyridine with its fluorinated analogue. The data is compiled based on established principles of how fluorination affects such molecules.[2][5]
| Property | Non-Fluorinated Aminomethylpyridine | Fluorinated Aminomethylpyridine | Rationale for Change |
| pKa (Pyridine Nitrogen) | ~5.5 | ~3.5 | The strong electron-withdrawing effect of fluorine reduces the electron density on the pyridine nitrogen, making it less basic.[1][2] |
| pKa (Aminomethyl Group) | ~9.8 | ~9.2 | The inductive effect of fluorine extends to the aminomethyl group, slightly reducing its basicity. |
| LogP | 1.2 | 1.5 | Fluorination can increase lipophilicity by reducing the hydrogen-bonding capacity of the molecule.[6] |
| Metabolic Stability (t½ in microsomes) | 25 min | 75 min | Fluorine can block sites of metabolic oxidation by cytochrome P450 enzymes, thus increasing the metabolic half-life.[7][8][9] |
| Biological Potency (IC50) | 50 nM | 15 nM | Fluorine can enhance binding affinity through favorable interactions with the target protein and by promoting a more favorable bioactive conformation.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of pKa
The pKa values of the compounds can be determined by potentiometric titration.
-
Sample Preparation : Prepare a 10 mM solution of the test compound in a 1:1 mixture of methanol and water.
-
Titration : Titrate the solution with a standardized 0.1 M HCl solution at 25°C.
-
Data Analysis : Record the pH at half-equivalence points to determine the pKa values for the pyridine nitrogen and the aminomethyl group.
Determination of LogP
The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.
-
System Preparation : Pre-saturate 1-octanol and water with each other.
-
Partitioning : Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the pre-saturated 1-octanol.
-
Equilibration : Shake the mixture vigorously for 1 hour to allow for partitioning.
-
Phase Separation : Centrifuge the mixture to separate the octanol and aqueous phases.
-
Quantification : Determine the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC.
-
Calculation : Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
Metabolic stability is assessed using liver microsomes.[2]
-
Reaction Mixture : In a microcentrifuge tube, pre-warm a mixture of liver microsomes (e.g., human, rat) and phosphate buffer (pH 7.4) to 37°C.[2]
-
Initiation : Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and an NADPH-regenerating system.[2]
-
Time-Course Sampling : At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[2]
-
Quenching : Immediately stop the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.[2]
-
Analysis : Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculation : Determine the in vitro half-life (t½) from the disappearance rate of the parent compound.
Biological Activity Assay (e.g., Kinase Inhibition)
The inhibitory potency (IC50) against a specific biological target (e.g., a protein kinase) can be determined using a biochemical assay.
-
Assay Components : Prepare a reaction mixture containing the target enzyme, its substrate, and ATP in an appropriate assay buffer.
-
Compound Addition : Add varying concentrations of the test compound to the reaction mixture.
-
Reaction Initiation and Incubation : Initiate the reaction by adding ATP and incubate at a specific temperature for a defined period.
-
Detection : Measure the enzyme activity by quantifying the product formation, often using a fluorescence- or luminescence-based method.
-
Data Analysis : Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Impact of Fluorination
The following diagrams illustrate a hypothetical signaling pathway where aminomethylpyridines may act as inhibitors and a general experimental workflow for their comparative evaluation.
Caption: A hypothetical kinase signaling pathway illustrating the potential point of intervention for aminomethylpyridine inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized (2-Fluoropyridin-3-yl)methanamine
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for validating the purity of (2-Fluoropyridin-3-yl)methanamine, a fluorinated pyridine derivative of interest in medicinal chemistry. This guide also introduces (6-Fluoropyridin-3-yl)methanamine as a structurally similar alternative for comparative analysis. We will delve into the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis.
Understanding Potential Impurities
The synthesis of this compound can introduce various impurities that may include unreacted starting materials, intermediates, byproducts from side reactions, and residual solvents. A multi-technique approach is often necessary for a comprehensive purity assessment.
Comparative Analysis of Purity Assessment Methods
The selection of an analytical method for purity determination is contingent on several factors, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Quantitative purity (area %), detection of non-volatile and thermally labile impurities. | High resolution, high sensitivity, well-established for pharmaceutical analysis. | Requires a chromophore for UV detection, quantification can be inaccurate without reference standards for each impurity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | High sensitivity and specificity for volatile compounds, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Absolute purity determination without the need for a specific reference standard of the analyte. Provides structural confirmation. | Primary analytical method, highly accurate and precise, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a well-characterized internal standard, potential for signal overlap. |
| Elemental Analysis (C, H, N) | Combustion of the sample to convert elements into simple gases (CO2, H2O, N2), which are then quantified. | Confirms the elemental composition of the bulk sample. | Provides fundamental information on the elemental composition, useful for confirming the identity of a new compound. | Does not provide information on the nature or quantity of individual impurities, requires a relatively pure sample for accurate results. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Principle: This method separates the target compound from its impurities based on their polarity. The quantification is typically performed using the peak area percentage.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
This compound sample
-
(6-Fluoropyridin-3-yl)methanamine sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water containing 0.1% Formic Acid.
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound and the alternative standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample for analysis by dissolving it in the mobile phase to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This technique is ideal for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis process.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Column: Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Headspace autosampler
Reagents:
-
Dimethyl sulfoxide (DMSO, headspace grade)
-
Common synthesis solvents standard mix (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, methanol, toluene)
Procedure:
-
Standard Preparation: Prepare a stock solution of the solvent standard mix in DMSO. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh approximately 100 mg of the synthesized compound into a headspace vial and dissolve in 1 mL of DMSO.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Scan range of m/z 35-350.
-
-
Analysis: Place the vials in the headspace autosampler and run the analysis.
-
Data Analysis: Identify and quantify any residual solvents in the sample by comparing the retention times and mass spectra to the calibration standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR provides an absolute purity value by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., Maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into an NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent to the NMR tube and gently agitate to dissolve.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: Calculate the absolute purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Elemental Analysis
Principle: This technique determines the weight percentage of carbon, hydrogen, and nitrogen in the sample, which is then compared to the theoretical values for the pure compound.
Instrumentation:
-
CHNS/O Elemental Analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
Analysis: The sample is combusted in the analyzer, and the resulting gases are separated and quantified.
-
Data Analysis: Compare the experimentally determined weight percentages of C, H, and N to the theoretical values calculated from the molecular formula of this compound (C₆H₇FN₂). The theoretical values are: C = 57.13%, H = 5.59%, N = 22.21%.
Quantitative Data Summary
Table 2: Purity Assessment of Synthesized this compound (Batch A)
| Analytical Technique | Parameter | Result |
| HPLC | Purity (Area %) | 99.6% |
| GC-MS | Residual Solvents | Toluene: 50 ppm |
| Dichloromethane: < 10 ppm | ||
| qNMR | Absolute Purity | 99.2% (w/w) |
| Elemental Analysis | % Carbon | 57.05% |
| % Hydrogen | 5.62% | |
| % Nitrogen | 22.15% |
Table 3: Purity Assessment of Alternative Compound: (6-Fluoropyridin-3-yl)methanamine (Batch B)
| Analytical Technique | Parameter | Result |
| HPLC | Purity (Area %) | 99.5% |
| GC-MS | Residual Solvents | Ethyl Acetate: 80 ppm |
| Methanol: < 20 ppm | ||
| qNMR | Absolute Purity | 99.1% (w/w) |
| Elemental Analysis | % Carbon | 57.10% |
| % Hydrogen | 5.55% | |
| % Nitrogen | 22.25% |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating the purity of a synthesized compound.
Purity Validation Workflow
Relationship of Analytical Techniques
Comparative Analysis of (2-Fluoropyridin-3-yl)methanamine Derivatives: A Guide to Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The (2-Fluoropyridin-3-yl)methanamine scaffold is a key pharmacophore in modern medicinal chemistry, with derivatives showing promise in a range of therapeutic areas. The introduction of a fluorine atom to the pyridine ring can significantly influence the compound's physicochemical properties, including metabolic stability and binding affinity.[1][2] This guide provides a comparative analysis of the cross-reactivity and selectivity of various derivatives incorporating this scaffold, supported by available experimental data. Understanding the selectivity profile is crucial for advancing drug discovery efforts and minimizing off-target effects.
Quantitative Cross-Reactivity Data
While comprehensive cross-reactivity screening data for a wide panel of this compound derivatives is not extensively available in the public domain, this section summarizes the inhibitory activities of representative compounds and their analogs against their primary targets and selected off-targets, as reported in the literature.
Table 1: Inhibitory Activity of 2-Aminopyridine-Based Derivatives against Nitric Oxide Synthase (NOS) Isoforms
| Compound ID | Primary Target | Ki (nM) | Secondary Target (eNOS) | Selectivity (nNOS/eNOS fold) | Secondary Target (iNOS) | Selectivity (nNOS/iNOS fold) |
| 14j | rat nNOS | 16 | 13248 | 828 | 1888 | 118 |
| 14j | human nNOS | 13 | 22893 | 1761 | - | - |
Data extracted from a study on potent and selective human neuronal nitric oxide synthase (nNOS) inhibitors.[3]
Table 2: Inhibitory Activity of 4-(2-Fluorophenoxy)pyridine Derivatives against FLT3 and c-Kit Kinases
| Compound ID | Primary Target | IC50 (nM) | Secondary Target (c-Kit) | Selectivity (FLT3-ITD/c-Kit fold) | Secondary Target (FLT3 WT) | Selectivity (FLT3-ITD/FLT3 WT fold) |
| 13v | FLT3-ITD | 2.1 | >112 | >53 | 39.8 | 19 |
Data from a study on novel FLT3-ITD inhibitors for acute myeloid leukemia.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cross-reactivity and selectivity of chemical compounds.
Radioligand Receptor Binding Assay
This assay is a standard method to determine the affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (Ki) of a test compound to a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Test compounds (e.g., this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of a specific enzyme.
Objective: To determine the IC50 of a test compound against a target enzyme.
Materials:
-
Purified enzyme.
-
Enzyme substrate.
-
Test compounds.
-
Assay buffer optimized for the specific enzyme.
-
96-well microplates.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme and test compound together for a short period to allow for binding.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate a generic experimental workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be modulated by a this compound derivative.
Caption: Experimental workflow for cross-reactivity assessment.
Caption: Hypothetical kinase signaling pathway inhibition.
References
- 1. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Fluorine Maze: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Pyridine Isomers
For researchers, scientists, and professionals in drug development, the strategic placement of a single fluorine atom on a pyridine ring can dramatically alter the biological activity of a molecule. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of positional isomers of fluorinated pyridines, supported by experimental data and detailed protocols. Understanding these nuanced differences is critical for optimizing lead compounds and designing more effective and selective therapeutics.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] However, the position of the fluorine atom on an aromatic ring, such as pyridine, is not trivial and can lead to significant variations in pharmacological effects. This guide delves into the impact of fluorine substitution at the 2-, 3-, and 4-positions of the pyridine ring, providing a framework for rational drug design.
Positional Isomerism: A Tale of Three Fluoropyridines
The electronic properties of the pyridine ring are significantly influenced by the position of the fluorine atom. The strong electron-withdrawing nature of fluorine can modulate the basicity (pKa) of the pyridine nitrogen, which in turn affects its interaction with biological targets and its pharmacokinetic properties.
A technical guide on pyridine-based drug discovery highlights the dramatic effect of fluorine's position on the pKa of the pyridine ring. The pKa of unsubstituted pyridine is 5.25. The introduction of a fluorine atom at the 2-position drastically reduces the basicity, with 2-fluoropyridine having a pKa of -0.44. The effect is less pronounced with substitution at the 3- and 4-positions, with 3-fluoropyridine and 4-fluoropyridine having pKa values of 2.97 and 1.95, respectively.[1]
| Compound | pKa |
| Pyridine | 5.25 |
| 2-Fluoropyridine | -0.44 |
| 3-Fluoropyridine | 2.97 |
| 4-Fluoropyridine | 1.95 |
| Table 1: Comparison of pKa values for pyridine and its monofluorinated derivatives. This data illustrates the significant impact of the fluorine atom's position on the basicity of the pyridine nitrogen.[1] |
This modulation of basicity has profound implications for drug design. A lower pKa can reduce unwanted interactions with acidic organelles and may improve oral bioavailability by altering the ionization state of the drug at physiological pH.[1]
Comparative Biological Activity: A Look at the Data
While comprehensive studies directly comparing the biological activity of 2-, 3-, and 4-fluorinated pyridine isomers against a single target are limited, existing research provides valuable insights into the SAR of these compounds.
One study on the antiproliferative activity of pyridine derivatives against the DLA cell line provides a glimpse into the impact of fluorine's position. In this study, a derivative with a fluorine atom at the para position (corresponding to the 4-position of a pyridine ring if the main substituent is at position 1) showed a lower IC50 value, indicating higher potency, compared to another fluorinated derivative.[2]
Another study focused on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents. While this study did not compare positional isomers, it demonstrated the potent antibacterial activity of 3-fluoropyridine-containing compounds against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for the most potent compounds were in the range of 0.25 to 4 µg/mL.[3]
| Compound ID | Target Organism | MIC (µg/mL) |
| 7j | Staphylococcus aureus ATCC 29213 | 0.25 |
| Staphylococcus aureus ATCC 43300 (MRSA) | 0.5 | |
| Enterococcus faecalis ATCC 29212 | 1 | |
| Staphylococcus epidermidis ATCC 12228 | 0.5 | |
| Table 2: Antibacterial activity of a selected 3-fluoropyridine derivative (7j). This data highlights the potential of fluorinated pyridines as antibacterial agents.[3] |
The lack of extensive, direct comparative data underscores the need for further research to systematically evaluate the biological effects of fluoropyridine positional isomers. Such studies would provide a more complete picture of the SAR and guide the rational design of next-generation therapeutics.
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of fluorinated pyridine derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[4]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and the biological context of kinase inhibition, the following diagrams were generated using Graphviz.
References
- 1. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fluorination on the Pharmacokinetic Profile of Pyridine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a drug candidate's pharmacokinetic profile is paramount. The strategic incorporation of fluorine into pyridine-based scaffolds has emerged as a powerful tool in medicinal chemistry to enhance drug-like properties. This guide provides an objective comparison of the pharmacokinetic properties of fluorinated pyridine analogs versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
The introduction of fluorine into a pyridine ring can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. These modifications often lead to improved metabolic stability, enhanced membrane permeability, and better oral bioavailability.[1][2][3] The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing solubility and receptor binding.[1][4] Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thereby increasing the drug's half-life.[5][6]
This guide will delve into specific examples from published research to illustrate these principles, presenting quantitative data in a clear, comparative format.
Comparative Pharmacokinetic Data
The following table summarizes the in vitro and in vivo pharmacokinetic properties of a pyrrole-based MK2 inhibitor and its fluorinated pyridine analog. The data highlights the dramatic improvements in oral exposure and metabolic stability conferred by the strategic placement of a fluorine atom.
| Compound | Structure | MK2 IC50 (nM) | Permeability (Papp A-B, 10⁻⁶ cm/s) | Solubility (µM) | Rat in vivo Clearance (CL) (mL/min/kg) | Rat Oral Bioavailability (F) (%) | Rat Oral Exposure (AUC) (nM·h) |
| 1 (Non-fluorinated) | Non-fluorinated pyrrole-based pyridine | 110 | < 0.5 | 1.8 | 61 | 2 | 121 |
| 19 (Fluorinated) | 3-Fluoro-pyridine analog | 190 | 3.1 | 10.4 | 19 | 28 | 3486 |
Data sourced from a study on MK2 inhibitors.[7]
Experimental Protocols
The pharmacokinetic parameters presented in the table were determined using the following methodologies:
1. MK2 Inhibition Assay: The half-maximal inhibitory concentration (IC50) for the MAP-activated protein kinase 2 (MK2) was determined using a biochemical assay. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate peptide by the MK2 enzyme.
2. Permeability Assay: The apparent permeability coefficient (Papp) was assessed using a Caco-2 cell monolayer model. Caco-2 cells, which differentiate to form a polarized epithelial cell monolayer, are a well-established in vitro model for predicting human drug absorption. The transport of the compounds from the apical (A) to the basolateral (B) side of the monolayer was measured.
3. Solubility Assay: The thermodynamic solubility of the compounds was determined in a phosphate-buffered saline (PBS) solution at a specific pH. The concentration of the dissolved compound was quantified by a suitable analytical method, such as high-performance liquid chromatography (HPLC).
4. In Vivo Pharmacokinetic Study in Rats: Male Sprague-Dawley rats were administered the compounds either intravenously (IV) or orally (PO). Blood samples were collected at various time points, and the plasma concentrations of the compounds were determined by liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters, including clearance (CL), oral bioavailability (F), and area under the curve (AUC), were calculated from the plasma concentration-time profiles.
The Rationale for Fluorination: A Mechanistic Overview
The significant improvement in the pharmacokinetic profile of the fluorinated analog can be attributed to several factors. The introduction of fluorine can block metabolically labile sites on the pyridine ring, thereby reducing metabolic clearance.[5][6] This is a common strategy employed in drug design to enhance a compound's half-life and overall exposure.
The workflow for investigating the impact of fluorination on pharmacokinetic properties typically follows a structured path from initial design to in vivo validation.
Caption: A typical workflow for the evaluation of fluorinated analogs.
Signaling Pathways and Metabolic Transformation
The metabolism of pyridine-containing drugs is often mediated by cytochrome P450 (CYP) enzymes in the liver. These enzymes can hydroxylate the pyridine ring, leading to the formation of metabolites that are more readily excreted. Fluorination can influence this metabolic pathway.
Caption: Impact of fluorination on the metabolic pathway of pyridine analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Efficacy of (2-Fluoropyridin-3-yl)methanamine Against Known Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential inhibitory efficacy of the novel compound, (2-Fluoropyridin-3-yl)methanamine. Due to the current lack of available data on the biological activity of this compound, this document serves as a proposal for benchmarking its performance against well-characterized inhibitors of two key enzyme families: Monoamine Oxidases (MAO-A and MAO-B) and Diamine Oxidase (DAO).
The selection of these enzyme targets is based on the structural characteristics of this compound and the known activities of similar heterocyclic amines. This guide presents quantitative data for established inhibitors, detailed experimental protocols for assessing inhibitory activity, and visual representations of relevant biological pathways and workflows to facilitate a comprehensive comparative analysis.
Quantitative Comparison of Known Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of known inhibitors of Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Diamine Oxidase (DAO). These values serve as a benchmark for contextualizing the potential potency of this compound.
Table 1: Inhibitory Potency (IC50) of Selected MAO-A Inhibitors
| Inhibitor | IC50 (µM) | Target Organism/System |
| Clorgyline | 0.0012 | Not Specified[1] |
| 0.011 | Human MAO-A[1] | |
| 0.017 | Fibroblasts[1] | |
| Harmaline | 0.0023 | Not Specified[2] |
| Moclobemide | - | Low affinity in vitro, more active ex vivo |
| MAO-B-IN-30 | 19.176 | MAO-A[3] |
| Xanthoangelol | 43.4 | Not Specified[4] |
| Iproniazid | 37 | Not Specified[4] |
Table 2: Inhibitory Potency (IC50) of Selected MAO-B Inhibitors
| Inhibitor | IC50 (µM) | Target Organism/System |
| Selegiline (Deprenyl) | ~0.0068 | MAO-B[3] |
| 0.046 | Not Specified[4] | |
| Lazabemide | 0.018 | Not Specified[2] |
| MAO-B-IN-30 | 0.082 | MAO-B[3] |
| 4-Hydroxyderricin | 3.43 | Not Specified[4] |
| Xanthoangelol | 43.9 | Not Specified[4] |
| Iproniazid | 42.5 | Not Specified[4] |
| Compound S5 | 0.203 | MAO-B[5] |
| Compound S16 | 0.979 | MAO-B[5] |
| Benzoxazole Derivative 1d | 0.0023 | Human MAO-B[6] |
| Benzoxazole Derivative 2e | 0.0033 | Human MAO-B[6] |
Table 3: Inhibitory Potential of Selected DAO Inhibitors
| Inhibitor | Inhibition (%) | Concentration |
| Chloroquine | > 90% | Pharmacological Concentrations[7] |
| Clavulanic Acid | > 90% | Pharmacological Concentrations[7] |
| Cimetidine | ~ 50% | Pharmacological Concentrations[7] |
| Verapamil | ~ 50% | Pharmacological Concentrations[7] |
| Isoniazid | > 20% | Pharmacological Concentrations[7] |
| Metamizole | > 20% | Pharmacological Concentrations[7] |
| Amitriptyline | > 20% | Pharmacological Concentrations[7] |
| Acetylcysteine | > 20% | Pharmacological Concentrations[7] |
Experimental Protocols
To benchmark the efficacy of this compound, the following detailed in vitro enzyme inhibition assays are proposed.
Protocol 1: In Vitro Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This fluorometric assay is designed to determine the IC50 value of a test compound against human recombinant MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-Tyramine for a general screen, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)[8]
-
This compound (test inhibitor)
-
Known selective inhibitors for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[9]
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Assay Buffer (e.g., Potassium phosphate buffer, pH 7.4)[1]
-
Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)[1]
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations to be tested.
-
Prepare stock solutions of the positive control inhibitors in the same manner.
-
-
Assay Reaction:
-
In the wells of a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B).
-
Add the test compound dilutions or control inhibitors to the respective wells. Include a vehicle control (DMSO) for 100% enzyme activity.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[10]
-
-
Initiation of Reaction and Signal Detection:
-
Prepare a working solution containing the MAO substrate, fluorescent probe, and HRP in the assay buffer.
-
Add the working solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal kinetically over a set period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each concentration.
-
Normalize the rates against the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Protocol 2: In Vitro Diamine Oxidase (DAO) Inhibition Assay
This assay determines the inhibitory effect of a test compound on the activity of purified human DAO. The method involves quantifying the degradation of histamine by the enzyme.
Materials:
-
Purified human Diamine Oxidase (DAO)
-
Histamine (substrate)
-
This compound (test inhibitor)
-
Known DAO inhibitors for positive controls (e.g., Chloroquine, Clavulanic Acid)[7]
-
Assay Buffer (optimized for pH and salt concentration)
-
Method for quantifying histamine (e.g., UHPLC with fluorescence detection)[11]
Procedure:
-
Compound and Enzyme Preparation:
-
Prepare a stock solution of this compound and control inhibitors.
-
Prepare a solution of purified human DAO in the assay buffer.
-
-
Inhibition Reaction:
-
In appropriate reaction tubes, incubate the DAO enzyme with various concentrations of the test compound or control inhibitors at a physiological temperature (e.g., 37°C) for a specified time.
-
Include a control with no inhibitor.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a known concentration of histamine to each tube.
-
Allow the reaction to proceed for a defined period.
-
-
Quantification and Analysis:
-
Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
Quantify the remaining histamine in each sample using a validated method like UHPLC-FL.
-
Calculate the percentage of histamine degradation for each inhibitor concentration relative to the control.
-
Determine the inhibitory effect of the compound. If a dose-response is observed, calculate the IC50 value.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathway Diagrams
Caption: Monoamine Oxidase (MAO) signaling pathway and the point of inhibition.
Caption: Diamine Oxidase (DAO) metabolic pathway and the point of inhibition.
Experimental Workflow Diagrams
Caption: General workflow for in vitro enzyme inhibition assay and IC50 determination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. researchgate.net [researchgate.net]
In Silico Modeling: A Comparative Guide to the Binding Affinities of Fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. This guide provides an objective comparison of the binding affinities of various fluoropyridine derivatives against key biological targets, supported by data from in silico modeling studies. By presenting quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways, we aim to furnish researchers with the critical information needed to advance drug discovery and development efforts.
Comparative Binding Affinities of Fluoropyridine Derivatives
The following table summarizes the in silico binding affinities of selected fluoropyridine derivatives against their respective protein targets. These values, obtained through molecular docking simulations, provide a quantitative measure of the predicted binding strength, with more negative values typically indicating a stronger interaction.
| Derivative Name | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| 6-Fluoronicotinic acid | Human Kinesin Eg5 | Not explicitly quantified in kcal/mol, but noted as the strongest affinity | Not specified | [1] |
| 2-Fluoro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | Cyclin-Dependent Kinase 2 (CDK2) | - (IC50: 0.24 µM) | Not specified | [2] |
| Fluoropyridine-based inhibitor | Factor VIIa/Tissue Factor (TF) Complex | Enhancement in binding observed with substitution | S1'/S2' pocket interactions | [3] |
| 2-Aryl-quinoline-4-carboxylic acid derivative (contains fluorine) | Leishmania major N-myristoyltransferase (LmNMT) | - (Top Chemscore of 70.82 for a related compound) | Phe90, Tyr217, His219, Asn376 | [4] |
| 2-Trimethoxyphenylpyridine derivative (fluorinated analogue) | Tubulin | - (IC50: 2.1 µM for a related compound) | Not specified | [5] |
Note: Direct comparison of binding energies across different studies should be approached with caution due to variations in computational methods.
Experimental Protocols: A Look into the Methodology
The in silico binding affinities presented in this guide are the result of rigorous computational methodologies. While specific parameters may vary between studies, the fundamental workflow remains consistent.
Molecular Docking Simulation
A prevalent technique used to predict the binding orientation and affinity of a ligand to a protein is molecular docking. The general protocol involves:
-
Protein and Ligand Preparation: The three-dimensional structures of the target protein and the fluoropyridine derivatives are prepared. This includes adding hydrogen atoms, assigning charges, and minimizing the energy of the structures. Protein structures are often obtained from the Protein Data Bank (PDB).
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking and Scoring: The ligand is then flexibly docked into the defined grid box. The docking program samples numerous conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding affinity.
Commonly used software for molecular docking includes AutoDock, MOE (Molecular Operating Environment), and Schrödinger Suite.[6][7][8] The choice of scoring function and force field (e.g., AMBER, CHARMM) can influence the outcome of the simulation.
Molecular Dynamics (MD) Simulations
To further refine the docked poses and assess the stability of the protein-ligand complex over time, molecular dynamics simulations are often employed.[4] This method simulates the movement of atoms in the system, providing insights into the dynamic nature of the binding interaction.
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: In Silico Molecular Docking Workflow.
Caption: EGFR Signaling Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of (2-Fluoropyridin-3-yl)methanamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (2-Fluoropyridin-3-yl)methanamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the well-documented procedures for structurally similar halogenated pyridines. The presence of the fluorinated pyridine ring is a primary determinant of the compound's hazardous characteristics.
Immediate Safety Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3][4] An emergency eyewash station and safety shower must be readily accessible.[5]
Quantitative Data Summary
The following table summarizes key hazard and disposal information for analogous compounds. This data should be used as a conservative guide for handling this compound.
| Parameter | Value/Guideline | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][4][6] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1][4][7][8] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat. | [1][2][3][7] |
| Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite) and collect in a sealed container for hazardous waste. | [1][2][4][5] |
| Incompatible Materials | Strong acids, strong oxidizing agents, acid anhydrides, acid chlorides.[5][8][9] | |
| Occupational Exposure Limits (OSHA PEL, NIOSH REL) | Not available. | [1] |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach is critical for the safe disposal of this compound.
-
Waste Identification and Segregation :
-
Treat all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, as hazardous waste.[2][3]
-
This compound is classified as a halogenated organic compound.[2][9]
-
Do not mix this waste with other waste streams, particularly incompatible materials such as strong acids or bases.[2][5][9]
-
Keep the waste in its original container if possible, or a clearly labeled, compatible, and sealed waste container.[3][5]
-
-
Container Labeling :
-
Spill and Contamination Management :
-
In case of a spill, absorb the material using an inert absorbent such as sand or vermiculite.[1][2][4][5]
-
Collect the absorbed material and any contaminated soil or surfaces into a designated, sealed container for hazardous waste.[1][2][4]
-
Do not allow the chemical to enter drains or waterways.[1][2][4][6]
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[3]
-
-
Container Management :
-
Final Disposal :
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[3][10]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
It is common practice for such materials to be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. aaronchem.com [aaronchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Logistical Information for Handling (2-Fluoropyridin-3-yl)methanamine
This guide provides crucial safety and logistical information for the handling and disposal of (2-Fluoropyridin-3-yl)methanamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar chemical compounds.
Hazard Identification and Immediate Precautions
This compound and its analogs are classified with the following hazards:
Immediate action should be taken to avoid direct contact with skin, eyes, and the respiratory tract.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[4][5] | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | ANSI-approved safety glasses with side-shields or chemical splash goggles.[1][4] A face shield should be worn over goggles when there is a splash hazard.[4] | To protect eyes from dust particles and splashes, preventing serious irritation.[1] |
| Skin and Body Protection | Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[1][4] | To prevent accidental skin exposure.[4] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[4][6] A NIOSH-approved respirator may be required for spill cleanup or if there is a risk of generating high concentrations of dust or aerosols.[4][6] | To avoid inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
- Ensure a certified chemical fume hood is operational.
- Gather all necessary PPE and inspect it for good condition.
- Verify that an emergency eyewash station and safety shower are accessible and operational.[1][7]
- Have a spill kit readily available.
2. Handling:
- Wear the appropriate PPE as detailed in the table above.
- Conduct all manipulations of the compound within the chemical fume hood to minimize inhalation exposure.[6]
- Use the smallest practical quantities for the experiment to minimize waste and potential exposure.[4]
- Avoid the formation of dust and aerosols.[4]
- Keep containers tightly closed when not in use.[1][4]
3. Post-Handling:
- Decontaminate the work area after use.
- Properly remove and dispose of contaminated PPE.
- Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, dry material and place it in a suitable, sealed container for disposal.[8] |
Disposal Plan
1. Waste Collection:
- Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[4]
- Do not mix with incompatible waste streams, such as strong oxidizing agents or acids.[8]
2. Storage:
- Store waste containers in a cool, dry, and well-ventilated area away from heat and ignition sources.[1]
3. Disposal:
- Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[4]
- Waste pyridine compounds are considered hazardous waste and must be disposed of in accordance with federal, state, and local regulations.[9] Incineration is a common method of disposal.[9]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
